Enpatoran hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGHQWGHDMRP-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enpatoran Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is an orally bioavailable, first-in-class small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), through the overproduction of pro-inflammatory cytokines and autoantibodies.[3][5] Enpatoran is under investigation as a therapeutic agent to modulate these pathological immune responses.[2][4][6] This technical guide provides a comprehensive overview of the core mechanism of action of enpatoran, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Antagonism of TLR7 and TLR8
Enpatoran functions as a potent and selective dual antagonist of human TLR7 and TLR8.[2] Structural studies have revealed that enpatoran binds to and stabilizes the human TLR8 dimer in its inactive conformation, thereby preventing the binding of TLR8 ligands.[2] A similar antagonistic mechanism is proposed for its inhibition of TLR7.[2] This targeted action effectively blocks the initiation of the downstream inflammatory cascade mediated by these receptors.
By inhibiting TLR7 and TLR8, enpatoran obstructs the subsequent MyD88-dependent signaling pathway.[6] This pathway is central to the production of a host of inflammatory mediators. The inhibition of this cascade leads to the suppression of two major downstream signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway.[2] The net effect is a significant reduction in the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-alpha (IFN-α), which are crucial drivers of the autoimmune response in diseases like lupus.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, pharmacokinetic profile, and clinical efficacy of this compound.
Table 1: In Vitro Potency and Selectivity of Enpatoran
| Target | Cell Line | Parameter | Value | Reference |
| Human TLR7 | HEK293 | IC50 | 11.1 nM | [1][3] |
| Human TLR8 | HEK293 | IC50 | 24.1 nM | [1][3] |
| IL-6 Production (stimulated by miR-122, Let7c RNA, Alu RNA, and R848) | Not Specified | IC50 | 35 - 45 nM | [3] |
| Human TLR3 | Not Specified | Activity | Inactive | [3] |
| Human TLR4 | Not Specified | Activity | Inactive | [3] |
| Human TLR9 | Not Specified | Activity | Inactive | [3] |
| Mouse TLR7 | HEK-Blue™ | Activity | Potent Inhibitor | [2] |
| Mouse TLR8 | HEK-Blue™ | Activity | No Action | [2] |
Table 2: In Vivo Pharmacokinetic Properties of Enpatoran
| Species | Administration | Dose | Half-life (T1/2) | Oral Bioavailability | Reference |
| Mouse | Intravenous | 1.0 mg/kg | 1.4 h | 100% | [3] |
| Rat | Intravenous | 1.0 mg/kg | 5.0 h | 87% | [3] |
| Dog | Intravenous | 1.0 mg/kg | 13 h | 84% | [3] |
Table 3: Phase 2 (WILLOW Study) Clinical Efficacy Data in CLE and SLE with Active Lupus Rash (Cohort A)
| Endpoint | Treatment Group | Timepoint | Response Rate | Placebo Response Rate | Reference |
| CLASI-50 (≥50% improvement from baseline) | Enpatoran (25 mg, 50 mg, 100 mg twice daily) | Week 24 | Up to 91.3% | 38.5% | [8] |
| CLASI-70 (≥70% improvement from baseline) | Enpatoran (25 mg, 50 mg, 100 mg twice daily) | Week 24 | Up to 60.9% | 11.5% | [8] |
Table 4: Phase 2 (WILLOW Study) Clinical Efficacy Data in SLE (Cohort B - Prespecified Subpopulations)
| Patient Subpopulation | Endpoint | Treatment Group | Timepoint | Response Rate | Placebo Response Rate | Reference |
| Active Skin Disease (CLASI-A ≥8) | BICLA Response | Enpatoran | Week 24 | Up to 58.6% | 31.7% | [9] |
| Active Skin Disease (CLASI-A ≥8) | CLASI-70 Response | Enpatoran | Week 24 | Up to 60.5% | 26.8% | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway inhibited by enpatoran and a typical experimental workflow for its characterization.
Caption: Enpatoran inhibits TLR7/8, blocking the MyD88-dependent signaling cascade.
Caption: Workflow for assessing enpatoran's in vitro potency and functional activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TLR7/8 Inhibition Assay in HEK-Blue™ Reporter Cells
-
Objective: To determine the in vitro potency (IC50) of enpatoran against human TLR7 and TLR8.
-
Cell Line: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB activation.[2]
-
Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO, followed by dilution in cell culture medium).
-
Treatment: Add the diluted enpatoran or vehicle control to the respective wells and incubate for a short period (e.g., 1-2 hours) at 37°C, 5% CO2.
-
Stimulation: Add a known TLR7 or TLR8 agonist (e.g., R848 for dual agonism) at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
SEAP Detection: Measure SEAP activity in the cell culture supernatant using a commercially available detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Determine the absorbance at the appropriate wavelength (e.g., 620-655 nm). Calculate the percentage of inhibition for each enpatoran concentration relative to the agonist-only control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the functional ability of enpatoran to inhibit the production of pro-inflammatory cytokines in primary human immune cells.
-
Cells: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Methodology:
-
Cell Seeding: Plate the isolated PBMCs in 96-well plates at a density of approximately 1x10^6 cells/mL in complete RPMI medium.
-
Pre-treatment: Add serial dilutions of enpatoran or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R848, to induce cytokine production.[7]
-
Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and IFN-α in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition at each enpatoran concentration and determine the IC50 values.
-
In Vivo Pharmacodynamic and Efficacy Studies in Mice
-
Objective: To evaluate the in vivo activity of enpatoran in reducing systemic cytokine production and its efficacy in mouse models of lupus.
-
Animal Model: Use appropriate mouse strains for the study (e.g., BALB/c for pharmacodynamics, lupus-prone models like NZB/W for efficacy).
-
Methodology:
-
Compound Administration: Administer enpatoran orally (e.g., by gavage) at various doses.[3]
-
Pharmacodynamic Assessment:
-
After a specified time post-enpatoran administration, challenge the mice with an intraperitoneal injection of a TLR7/8 agonist like R848.[3]
-
Collect blood samples at a peak response time (e.g., 2-6 hours post-challenge).
-
Measure serum levels of IL-6 and IFN-α via ELISA to assess the dose-dependent inhibition of cytokine production.[3]
-
-
Efficacy Assessment (Lupus Model):
-
Administer enpatoran chronically to lupus-prone mice.
-
Monitor key disease parameters over time, such as survival, kidney damage (proteinuria), autoantibody levels (e.g., anti-dsDNA), and interferon gene signature (IFN-GS) in the blood.[10]
-
Compare these parameters to a vehicle-treated control group to determine therapeutic efficacy.
-
-
Conclusion
This compound is a selective and potent dual inhibitor of TLR7 and TLR8, representing a promising therapeutic strategy for autoimmune diseases driven by the overactivation of these receptors. Its mechanism of action, centered on the blockade of the MyD88-dependent signaling pathway, leads to a significant reduction in the production of key pro-inflammatory cytokines. Preclinical and clinical data have demonstrated its potential to modulate the underlying pathophysiology of lupus. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of enpatoran and other molecules in this class.
References
- 1. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 6. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 9. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]
- 10. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran Hydrochloride: A Technical Overview of a Novel TLR7/8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous RNA-containing immune complexes.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the production of pro-inflammatory cytokines and type I interferons.[4][5][6] By inhibiting TLR7/8 signaling, Enpatoran aims to modulate the underlying inflammatory processes in these conditions.[5][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Discovery and Preclinical Development
This compound was identified through a medicinal chemistry campaign aimed at discovering dual inhibitors of TLR7 and TLR8 with drug-like properties.[4] The rationale for targeting both receptors stems from their distinct yet overlapping roles in immune activation, suggesting that a dual inhibitor may offer superior efficacy over a single-receptor antagonist.[4]
In Vitro Efficacy
Enpatoran demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay System | Target | Ligand | Readout | IC50 | Reference |
| HEK293 cells | Human TLR7 | R848 | Reporter Gene | 11.1 nM | [1][2][7] |
| HEK293 cells | Human TLR8 | R848 | Reporter Gene | 24.1 nM | [1][2][7] |
| Human PBMC | TLR7/8 | miR-122 | IL-6 Production | 35-45 nM | [7] |
| Human PBMC | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 nM | [7] |
| Human PBMC | TLR7/8 | Alu RNA | IL-6 Production | 35-45 nM | [7] |
| Human PBMC | TLR7/8 | R848 | IL-6 Production | 35-45 nM | [7] |
Enpatoran was found to be inactive against other Toll-like receptors, including TLR3, TLR4, and TLR9, highlighting its selectivity.[2][7]
In Vivo Efficacy in Murine Lupus Models
The therapeutic potential of Enpatoran was evaluated in preclinical models of lupus, where it demonstrated significant efficacy in suppressing disease activity.
Table 2: In Vivo Efficacy of this compound in Murine Lupus Models
| Mouse Model | Key Features | Treatment | Key Findings | Reference |
| NZB/W F1 (IFN-α accelerated) | Accelerated and synchronized lupus-like disease, proteinuria, glomerulonephritis.[8] | 10 mg/kg, oral, once daily | Reduced proteinuria, increased survival from 0% to 90%, reduced glomerulonephritis, decreased total splenocytes, plasma cells, and activated T cells.[8] | [8] |
| BXSB-Yaa | Spontaneous lupus-like autoimmune disease in males due to Tlr7 gene duplication.[6][9][10][11] | ≥ 1 mg/kg | Suppressed disease development.[6] | [6] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in animal models revealed that this compound exhibits high oral bioavailability.[2]
Table 3: Pharmacokinetic Parameters of this compound in Animals
| Species | Oral Bioavailability | Half-life (t1/2) | Plasma Clearance | Volume of Distribution | Reference |
| Mouse | 100% | 1.4 h | 1.4 L/h/kg | 2.7 L/kg | [2] |
| Rat | 87% | 5.0 h | 1.2 L/h/kg | 8.7 L/kg | [2] |
| Dog | 84% | 13 h | 0.59 L/h/kg | 5.7 L/kg | [2] |
Pharmacodynamic studies in mice demonstrated that oral administration of Enpatoran dose-dependently inhibited the production of IL-6 and IFN-α stimulated by the TLR7/8 agonist R848.[7]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the signaling pathways downstream of TLR7 and TLR8.
TLR7/8 Signaling Pathway
Upon binding of ssRNA or immune complexes, TLR7 and TLR8 recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, IRAK1, and TRAF6.[1][5][7] This leads to the activation of the transcription factors NF-κB and IRF7, which translocate to the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons, respectively.[7][12] Enpatoran blocks this pathway at the receptor level, thereby preventing the downstream inflammatory response.
Clinical Development
This compound has progressed through Phase I and Phase II clinical trials for the treatment of lupus.
Phase I Study in Healthy Volunteers
A Phase I, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of Enpatoran in healthy participants.
Table 4: Phase I Clinical Trial Design
| Parameter | Details |
| Study Design | Randomized (3:1), double-blind, placebo-controlled, single and multiple ascending dose.[1][4] |
| Participants | 96 healthy volunteers.[1][4] |
| Single Ascending Doses | 1, 3, 9, 25, 50, 100, and 200 mg.[1][4] |
| Multiple Ascending Doses | 9, 25, 200 mg once daily, or 25, 50 mg twice daily for 14 days.[1][4] |
| Key Findings | Enpatoran was well-tolerated up to 200 mg. Pharmacokinetics were linear and dose-proportional. Exposure-dependent inhibition of ex vivo stimulated IL-6 was observed.[1][4][13] |
Phase II WILLOW Study in Lupus Patients
The WILLOW study (NCT05162586) is a Phase II, global, multicenter, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[4][14]
Table 5: WILLOW Phase II Clinical Trial Design
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, basket design with two cohorts.[4][14] |
| Treatment | Enpatoran (25 mg, 50 mg, and 100 mg) or placebo, administered orally twice daily for 24 weeks, in addition to standard of care.[4][14] |
| Cohort A | Patients with CLE or SLE with active lupus rash. Primary endpoint based on CLASI-A score.[4] |
| Cohort B | Patients with active SLE. Primary endpoint based on BICLA response.[4][15] |
Table 6: Key Efficacy Results from the WILLOW Study (Cohort A)
| Endpoint (Week 24) | Placebo | Enpatoran (up to 100 mg BID) | p-value | Reference |
| CLASI-50 Response | 38.5% | up to 91.3% | 0.0002 (at Week 16) | [4] |
| CLASI-70 Response | 11.5% | up to 60.9% | - | [4] |
Cohort A of the WILLOW study met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in skin disease activity for patients treated with Enpatoran compared to placebo.[4] While Cohort B did not meet its primary endpoint, promising efficacy signals were observed in certain patient subgroups.[5][15]
Experimental Protocols
In Vitro TLR7/8 Inhibition Assay (HEK-Blue™ Cells)
-
Cell Culture: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.[3][16]
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal growth and signal detection.
-
Compound Addition: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.
-
Stimulation: The cells are then stimulated with a TLR7/8 agonist, such as R848, at a concentration known to induce a robust reporter signal.
-
Incubation: The plates are incubated for 16-24 hours to allow for TLR activation and SEAP expression.
-
Detection: The SEAP activity in the cell supernatant is measured using a colorimetric substrate, such as QUANTI-Blue™ (InvivoGen).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Lupus Model (IFN-α-Accelerated NZB/W)
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[8][17]
-
Disease Acceleration: To synchronize and accelerate disease onset, mice are injected intravenously with an adenovirus encoding murine IFN-α.[8]
-
Disease Monitoring: Urine is collected regularly to monitor for the development of proteinuria, a key indicator of lupus nephritis. The urine protein-to-creatinine ratio (UPCR) is measured.[8]
-
Treatment Initiation: Once mice develop significant proteinuria (e.g., UPCR > 3 g/g), they are randomized to receive daily oral treatment with this compound (e.g., 10 mg/kg) or a vehicle control.[8]
-
Treatment Duration: Treatment is continued for a predefined period, typically several weeks, to assess the therapeutic effect.[8]
-
Endpoint Analysis: Key outcome measures include changes in proteinuria, overall survival, and histological assessment of glomerulonephritis. Spleens and other lymphoid organs may be harvested for flow cytometric analysis of immune cell populations, such as T cells, B cells, and plasma cells.[8]
Conclusion
This compound is a promising, first-in-class, oral TLR7/8 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of lupus. Clinical data from the Phase II WILLOW study have provided proof-of-concept for its therapeutic potential in cutaneous lupus erythematosus. Ongoing and future studies will further delineate the role of Enpatoran in the treatment of SLE and other autoimmune diseases driven by TLR7/8 activation. Its development represents a targeted approach to modulating the innate immune system for the treatment of complex autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 3. invivogen.com [invivogen.com]
- 4. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Yaa locus and IFNα fine tune germinal center B cell selection in murine SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BXSB congenic mice and lupus: how male mice are helping to unravel the secrets of a predominantly feminine disease [jax.org]
- 11. 000740 - Strain Details [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 15. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 16. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aragenbio.com [aragenbio.com]
Enpatoran Hydrochloride: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride, also known as M5049, is an investigational, orally administered, first-in-class small molecule that functions as a potent and highly selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These intracellular receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[6][7] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE), by driving the production of pro-inflammatory cytokines like type I interferons (IFN) and interleukin-6 (IL-6).[1][6][8] By targeting the TLR7/8 pathway, Enpatoran aims to modulate both innate and adaptive immune responses, potentially offering a novel therapeutic strategy for these conditions.[1][9][10] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and associated experimental methodologies.
Mechanism of Action
Toll-like receptors 7 and 8 are endosomal pattern-recognition receptors crucial for detecting ssRNA, which triggers an immune response.[1] In autoimmune diseases like lupus, the immune system mistakenly recognizes self-derived RNA, leading to chronic activation of TLR7 and TLR8.[3] This activation initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8][11]
-
IRF Activation: Primarily driven by TLR7, this leads to the production of type I interferons (e.g., IFN-α), which are central to the lupus pathogenesis.[6]
-
NF-κB Activation: Both TLR7 and TLR8 activate this pathway, resulting in the secretion of various pro-inflammatory cytokines, including IL-6 and TNF-α.[6][8]
Enpatoran is a quinoline-derivative that selectively binds to and stabilizes the TLR7 and TLR8 dimers in their inactive state, thereby acting as an antagonist that prevents the binding of ssRNA ligands.[3] This blockade inhibits the downstream signaling of both the IRF and NF-κB pathways, reducing the production of key inflammatory mediators involved in autoimmune pathology.[3][12]
Figure 1: Enpatoran's Inhibition of the TLR7/8 Signaling Pathway.
Preclinical Research
Enpatoran has demonstrated high selectivity and potency against TLR7 and TLR8 in a range of in vitro and in vivo assays.[8]
In Vitro Potency
Enpatoran effectively inhibits TLR7 and TLR8 signaling in cellular assays. It is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[13] The compound has been shown to block both synthetic ligands (e.g., R848) and natural endogenous RNA ligands, including microRNA and Alu RNA.[8][13]
| Assay Type | Target | Ligand | IC50 Value | Reference |
| HEK293 Cell-Based Assay | TLR7 | R848 | 11.1 nM | [13][14] |
| HEK293 Cell-Based Assay | TLR8 | R848 | 24.1 nM | [13][14] |
| IL-6 Production Inhibition | TLR7/8 | miR-122, Let7c RNA, Alu RNA, R848 | 35 - 45 nM | [13] |
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy in Animal Models
Enpatoran has shown efficacy in suppressing disease development in mouse models of lupus.[8] Studies in both the BXSB-Yaa and IFN-α-accelerated NZB/W mouse models demonstrated that Enpatoran improved survival, reduced kidney damage, lowered autoantibody levels, and suppressed the interferon gene signature (IFN-GS).[1]
| Animal Model | Dose | Key Outcomes | Reference |
| BXSB-Yaa Mouse Model of Lupus | ≥ 1 mg/kg | Suppressed disease development | [8] |
| IFN-α-accelerated NZB/W Mouse Model of Lupus | ≥ 1 mg/kg | Suppressed disease development, improved survival, reduced kidney damage | [1][8] |
| R848-Stimulated Mice | Not Specified | Decreased production of IFN-α and IL-6 | [13] |
Table 2: In Vivo Efficacy of Enpatoran in Preclinical Models.
Experimental Protocols: Preclinical
HEK293 Cell-Based IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Enpatoran on TLR7 and TLR8.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells, engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured.
-
Cells are seeded in 96-well plates and incubated.
-
Varying concentrations of this compound (e.g., 0.01 nM to 10 μM) are added to the wells.[13]
-
The TLR7/8 agonist R848 is added to stimulate the receptors.
-
After an incubation period, the cell culture supernatant is collected.
-
The activity of the SEAP reporter is measured, typically using a colorimetric or chemiluminescent substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Lupus Mouse Model Study
-
Objective: To evaluate the efficacy of Enpatoran in suppressing lupus-like disease in a genetically predisposed mouse model (e.g., NZB/W F1).
-
Methodology:
-
Female NZB/W F1 mice are used, often accelerated with IFN-α administration to induce disease.
-
Mice are randomized into vehicle control and Enpatoran treatment groups.
-
Enpatoran is administered orally at specified doses (e.g., 1 mg/kg, 10 mg/kg) daily or twice daily.[3]
-
Disease progression is monitored regularly by assessing parameters such as proteinuria (as a measure of kidney damage), body weight, and survival.
-
Blood samples are collected periodically to measure levels of autoantibodies (e.g., anti-dsDNA) and serum cytokines.
-
At the end of the study, tissues (e.g., kidneys) are collected for histopathological analysis to assess immune complex deposition and inflammation.
-
Gene expression analysis may be performed on peripheral blood mononuclear cells (PBMCs) or tissues to evaluate the interferon gene signature.
-
Clinical Research
Enpatoran has been evaluated in multiple clinical trials, including Phase I studies in healthy volunteers and Phase Ib/II studies in patients with autoimmune diseases such as SLE, CLE, dermatomyositis, and polymyositis.[2][5][15][16]
Phase I Studies in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase I study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of Enpatoran in healthy participants.[6][17]
-
Safety and Tolerability: Single and multiple oral doses up to 200 mg were well tolerated, with no significant dose-limiting adverse events or safety signals observed.[6][17]
-
Pharmacokinetics: PK parameters were found to be linear and dose-proportional across the evaluated dose range.[17]
| Dose | Parameter | Value | Reference |
| Multiple Doses | Peak Concentration (Cmax) | Reached 1–2 hours post-dose | [1] |
| Multiple Doses | Apparent Half-life (t½) | 6–10 hours | [1][4] |
| 25 mg (with food) | Absorption | Slightly delayed absorption and lower peak concentration | [6][17] |
Table 3: Pharmacokinetic Profile of Enpatoran in Healthy Volunteers.
-
Pharmacodynamics: Enpatoran demonstrated exposure-dependent inhibition of ex vivo-stimulated cytokine secretion. The TLR7/8 agonist R848 was used to stimulate whole blood samples, and the production of IL-6 and IFN-α was measured as key pharmacodynamic biomarkers.[6][8]
| Dose (b.i.d.) | Target Inhibition (IC90 over 24h) | % of Subjects Achieving Target | Reference |
| 100 mg | IL-6 (IC90 = 15.5 ng/mL) | > 80% | [8] |
| 100 mg | IFN-α (IC90 = 22.1 ng/mL) | > 60% | [8] |
Table 4: Pharmacodynamic Activity of Enpatoran in Healthy Volunteers.
Phase Ib/II Studies in Patients (WILLOW Study)
The Phase II WILLOW study (NCT05162586) is a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[2][9] The study utilized a basket design with two cohorts.[9]
-
Cohort A: Focused on patients with CLE or SLE with an active lupus rash. The primary endpoint was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score.[9]
-
Cohort B: Focused on patients with active SLE, evaluating systemic disease activity using the BILAD-based Composite Lupus Assessment (BICLA) response as the primary endpoint.[18][19]
| Study Cohort | Endpoint | Enpatoran Response | Placebo Response | Timepoint | Reference |
| Cohort A (CLE/SLE with Rash) | CLASI-50 (≥50% improvement) | Up to 91.3% | 38.5% | Week 16/24 | [9][19][20] |
| CLASI-70 (≥70% improvement) | Up to 60.9% | 11.5% | Week 16/24 | [9][19][20] | |
| Cohort B (SLE with Active Skin Disease) | BICLA Response | Up to 58.6% | 31.7% | Week 24 | [18] |
| CLASI-70 (≥70% improvement) | Up to 60.5% | 26.8% | Week 24 | [18][21] |
Table 5: Key Efficacy Results from the Phase II WILLOW Study.
-
Safety: In the WILLOW study, Enpatoran was well-tolerated and exhibited a manageable safety profile consistent with previous studies, with no new safety signals identified.[9][18] In a Phase Ib study, 42% of patients receiving Enpatoran reported at least one treatment-emergent adverse event (TEAE) by week 12, compared to 33% in the placebo group.[1] Most TEAEs were mild or moderate in severity.[1]
Experimental Protocols: Clinical
Ex Vivo Cytokine Release Immunoassay (Pharmacodynamic Assessment)
-
Objective: To quantify the inhibitory activity of Enpatoran on TLR7/8 signaling in whole blood samples from clinical trial participants.
-
Methodology:
-
Whole blood is collected from participants at various time points before and after Enpatoran administration.
-
Samples are collected in specialized tubes (e.g., TruCulture®) containing the TLR7/8 agonist R848 (for stimulated samples) or a null control.[6]
-
The tubes are incubated overnight to allow for cytokine production and secretion into the culture medium.
-
The supernatant is harvested.
-
Concentrations of key cytokines, primarily IL-6 and IFN-α, are measured using sensitive immunoassays such as Luminex-based multiplex assays or Simoa® (Single Molecule Array) assays.[6]
-
The percent inhibition of cytokine production by Enpatoran is calculated by comparing the levels in stimulated samples from post-dose time points to pre-dose baseline levels.
-
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asia-Inclusive Global Development of Enpatoran: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 10. Merck Presents Results on Efficacy and Safety of Enpatoran in Systemic Lupus Erythematosus (SLE) at EULAR 2025 - AETOSWi... [aetoswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]
- 19. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 20. investing.com [investing.com]
- 21. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
The Convergent and Divergent Roles of TLR7 and TLR8 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical players in the innate immune system, acting as sentinels for single-stranded RNA (ssRNA) viruses and certain bacterial pathogens. Their activation triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby orchestrating both innate and adaptive immune responses. While sharing structural homology and recognizing similar ligands, TLR7 and TLR8 exhibit distinct expression patterns, signaling dynamics, and downstream effector functions, leading to non-redundant roles in host defense and disease pathogenesis. Dysregulation of TLR7 and TLR8 signaling is implicated in a range of conditions, including autoimmune diseases, viral infections, and cancer. This technical guide provides an in-depth exploration of the core aspects of TLR7 and TLR8 biology, including their ligands, signaling pathways, cellular expression, and roles in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this field.
Introduction to TLR7 and TLR8
TLR7 and TLR8 are members of the Toll-like receptor family of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs).[1][2] Both are located in endosomal compartments, allowing them to survey the intracellular environment for foreign nucleic acids.[3] Their primary ligands are single-stranded RNA molecules, particularly those rich in guanosine and uridine.[4] Upon ligand binding, TLR7 and TLR8 initiate signaling cascades that are crucial for antiviral immunity and the activation of adaptive immune responses.[1][2]
Ligands of TLR7 and TLR8
TLR7 and TLR8 recognize a variety of natural and synthetic ligands.
Natural Ligands:
-
Viral ssRNA: ssRNA from viruses such as influenza, HIV, and vesicular stomatitis virus are potent activators of TLR7 and TLR8.[4]
-
Bacterial RNA: RNA from certain bacteria can also be recognized by TLR7 and TLR8.[4]
Synthetic Ligands: A number of small molecule agonists have been developed that selectively or dually activate TLR7 and TLR8. These are invaluable tools for research and have therapeutic potential.
-
Imidazoquinolines: This class includes Imiquimod (a TLR7-selective agonist) and Resiquimod (R848, a potent TLR7/8 dual agonist).[5]
-
Thiazoloquinolines: CL075 is an example of a TLR8-selective agonist.[6]
-
Adenine analogs: Compounds like CL264 are selective for TLR7.[5]
Cellular Expression of TLR7 and TLR8
The distinct functions of TLR7 and TLR8 are largely dictated by their differential expression in immune cell subsets.
| Immune Cell Type | TLR7 Expression | TLR8 Expression |
| Plasmacytoid Dendritic Cells (pDCs) | High | Low / Absent |
| Myeloid Dendritic Cells (mDCs) | Low | High |
| Monocytes | Low | High |
| B cells | Moderate | Low / Absent |
| Natural Killer (NK) cells | Low | Moderate |
| Neutrophils | Low | Moderate |
Table 1: Cellular Expression of TLR7 and TLR8 in Human Immune Cells.[1][2]
Signaling Pathways of TLR7 and TLR8
Both TLR7 and TLR8 signal through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and interferon regulatory factors (IRFs).[1][2] However, the downstream signaling diverges, resulting in different cytokine profiles.
TLR7 Signaling Pathway
Activation of TLR7 in pDCs leads to a robust production of type I interferons (IFN-α/β), which is critical for antiviral responses.[2] This is primarily mediated through the activation of IRF7.
TLR8 Signaling Pathway
TLR8 activation, predominantly in myeloid cells like monocytes and mDCs, results in the strong induction of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6, primarily through the robust activation of NF-κB.[7]
Quantitative Data on TLR7 and TLR8 Activation
The potency and efficacy of TLR7 and TLR8 agonists can be quantified by measuring their binding affinities and the magnitude of the downstream cellular responses they elicit.
| Ligand | Receptor Target | EC50 / Kd | Cell Type | Readout | Reference |
| Synthetic Agonists | |||||
| Imiquimod (R837) | TLR7 | EC50: ~1-5 µM | Human PBMCs | IFN-α production | [8] |
| Resiquimod (R848) | TLR7/8 | EC50 (TLR7): ~0.1 µM | HEK293-TLR7 | NF-κB activation | [5] |
| EC50 (TLR8): ~4 µM | HEK293-TLR8 | NF-κB activation | [5] | ||
| CL075 (3M-002) | TLR8 | EC50: ~3 µM | HEK293-TLR8 | NF-κB activation | [6] |
| CL097 | TLR7/8 | EC50 (TLR7): 0.1 µM | HEK293-TLR7 | NF-κB activation | [5] |
| EC50 (TLR8): 4 µM | HEK293-TLR8 | NF-κB activation | [5] | ||
| Natural Ligands | |||||
| Guanosine + polyU | TLR7 | Kd: 1.5 µM | Simian TLR7 ectodomain | Isothermal Titration Calorimetry | [9] |
| Uridine + ssRNA | TLR8 | Kd: 1.0 µM | Human TLR8 ectodomain | Isothermal Titration Calorimetry | [10] |
Table 2: Ligand Affinities and Potencies for TLR7 and TLR8.
| Agonist | Cell Type | Cytokine | Concentration (pg/mL or IU/mL) | Reference |
| R848 (1 µg/mL) | Human PBMCs | IL-6 | ~4000-6000 pg/mL | [11] |
| IL-12p70 | ~500-1500 pg/mL | [11] | ||
| IFN-α | ~1000-3000 pg/mL | [12] | ||
| 3M-002 (10 µM) | Human Monocytes | TNF-α | ~2000-4000 pg/mL | [13] |
| IL-6 | ~3000-5000 pg/mL | [13] | ||
| CL097 (1 µg/mL) | Human Monocytes | TNF-α | ~2000-5000 pg/mL | [14] |
| IL-6 | ~4000-8000 pg/mL | [14] | ||
| Influenza Virus | Human pDCs | IFN-α | >10,000 pg/mL | [15] |
Table 3: Quantitative Cytokine Production upon TLR7/8 Agonist Stimulation.
Role in Disease and Therapeutic Implications
The critical roles of TLR7 and TLR8 in immunity make them attractive targets for therapeutic intervention in various diseases.
-
Viral Infections: TLR7 agonists are being investigated as therapeutics for chronic viral infections like hepatitis B and C due to their ability to induce a potent antiviral state.[16]
-
Cancer Immunotherapy: TLR7/8 agonists can act as vaccine adjuvants or standalone immunotherapeutics by activating antigen-presenting cells and promoting anti-tumor T cell responses.[12]
-
Autoimmune Diseases: Overactivation of TLR7 is strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE), making TLR7 antagonists a promising therapeutic strategy.[1]
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells (pDCs) and Monocytes
Protocol for pDC Isolation (Negative Selection):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in an appropriate buffer.
-
Add the pDC isolation cocktail containing antibodies against non-pDC surface markers.
-
Incubate to allow antibody binding.
-
Add magnetic particles that bind to the antibody-labeled cells.
-
Place the tube in a magnet to pellet the unwanted cells.
-
Collect the supernatant containing the untouched, purified pDCs.
Protocol for Monocyte Isolation (Negative Selection):
-
Add RosetteSep™ Human Monocyte Enrichment Cocktail to whole blood. This cocktail crosslinks unwanted cells to red blood cells.
-
Layer the antibody-treated blood over a Ficoll-Paque gradient.
-
Centrifuge as per the manufacturer's instructions.
-
The unwanted cells will pellet with the red blood cells, leaving a highly enriched population of monocytes at the plasma-Ficoll interface.
-
Collect the monocyte layer.
TLR Agonist Stimulation and Cytokine Measurement
Whole Blood Assay:
-
Collect fresh human blood in heparinized tubes.
-
Dilute the blood 1:1 with RPMI 1640 medium.
-
Add TLR agonists at desired concentrations to a 96-well plate.
-
Add the diluted blood to the wells.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant (plasma) for cytokine analysis by ELISA or multiplex bead array.
Stimulation of Isolated Cells:
-
Plate isolated pDCs or monocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI medium.
-
Add TLR agonists at desired concentrations.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant for cytokine analysis.
Intracellular Cytokine Staining for Flow Cytometry
-
Stimulate cells with the TLR agonist for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Wash the cells and stain for surface markers to identify the cell population of interest.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and acquire data on a flow cytometer.
NF-κB Reporter Assay
-
Seed HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Allow cells to adhere overnight.
-
Stimulate the cells with various concentrations of TLR agonists.
-
Incubate for 6-16 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.[17][18]
Conclusion
TLR7 and TLR8 are central to the innate immune response against viral and some bacterial pathogens. Their distinct cellular expression patterns and signaling pathways result in complementary and non-redundant functions in host defense. The availability of specific synthetic agonists and antagonists has not only advanced our understanding of their biology but also opened up new avenues for therapeutic interventions in a wide range of diseases. This technical guide provides a comprehensive overview of the core principles of TLR7 and TLR8 immunology, along with practical experimental guidance, to support ongoing research and drug development efforts targeting these critical innate immune receptors.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Toll-like receptors 7, 8, and 9: linking innate immunity to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human monocyte subsets are transcriptionally and functionally altered in aging in response to pattern recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abgenex.com [abgenex.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Enpatoran Hydrochloride: Application Notes and Protocols for In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enpatoran hydrochloride (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded RNA (ssRNA).[1][2][3][4] Aberrant activation of TLR7 and TLR8 has been implicated in the pathogenesis of various autoimmune diseases.[5][6] this compound effectively blocks the downstream signaling pathways mediated by TLR7 and TLR8, leading to the suppression of pro-inflammatory cytokine production.[3][7] These application notes provide detailed protocols for the in vitro characterization of this compound using cell culture-based assays.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are located in the endosomes and are activated by ssRNA viruses and endogenous RNA molecules.[5] Upon activation, TLR7 and TLR8 initiate a signaling cascade that involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][5] This results in the production of inflammatory cytokines, including interleukin-6 (IL-6) and type I interferons (IFN-α).[1][5]
This compound is a small molecule inhibitor that selectively targets TLR7 and TLR8.[1][2][3][4] By binding to and stabilizing the inactive conformation of the TLR7 and TLR8 dimers, this compound prevents the recruitment of downstream signaling molecules and subsequent cytokine release.[8] This mechanism of action makes it a promising therapeutic candidate for the treatment of autoimmune diseases characterized by TLR7/8 overactivation, such as lupus.[5][6]
This document provides detailed protocols for evaluating the inhibitory activity of this compound in a cell-based assay using the human monocytic cell line THP-1.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Parameter | IC50 Value | Reference |
| TLR7 | HEK293 | Reporter Gene Assay | 11.1 nM | [1][2][3][4] |
| TLR8 | HEK293 | Reporter Gene Assay | 24.1 nM | [1][2][3][4] |
| IL-6 Production | Ligand-stimulated cells | Cytokine Measurement | 35-45 nM | [2][4] |
| IFN-α Production | R848-stimulated cells in mice | Cytokine Measurement | Not explicitly stated in nM, but dose-dependent inhibition observed at 1 mg/kg | [2] |
Table 2: Inhibitory Concentrations of Enpatoran for Cytokine Secretion
| Cytokine | Inhibition Level | Concentration (ng/mL) |
| IL-6 | IC90 | 15.5 |
| IFN-α | IC90 | 22.1 |
Data derived from a phase I study of enpatoran in healthy participants, where cytokine secretion was stimulated ex vivo.[9][10]
Signaling Pathway
The following diagram illustrates the signaling pathway downstream of TLR7 and TLR8 and the point of inhibition by this compound.
Caption: TLR7/8 signaling pathway and inhibition by Enpatoran.
Experimental Protocols
I. Cell Culture and Differentiation of THP-1 Cells
This protocol describes the culture of human THP-1 monocytes and their differentiation into macrophage-like cells, which are suitable for studying TLR8-mediated responses.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well or 24-well tissue culture plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in suspension in T-75 flasks at a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium at the desired density.
-
-
Differentiation of THP-1 Monocytes into Macrophages:
-
Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL).
-
Seed THP-1 monocytes into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to the cell culture medium to a final concentration of 50 ng/mL to induce differentiation.
-
Incubate the cells for 24-48 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, complete RPMI-1640 medium without PMA to the wells.
-
Allow the differentiated cells to rest for at least 48 hours before proceeding with the this compound treatment and stimulation.
-
II. In Vitro Inhibition Assay of this compound
This protocol details the procedure for evaluating the inhibitory effect of this compound on TLR8-mediated cytokine production in differentiated THP-1 cells.
Materials:
-
Differentiated THP-1 cells (from Protocol I)
-
This compound
-
R848 (Resiquimod), a TLR7/8 agonist
-
Complete RPMI-1640 medium
-
DMSO (for dissolving compounds)
-
ELISA kits for human IL-6 and IFN-α
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare a stock solution of R848 in DMSO or water. A typical starting concentration is 1 mg/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations for the assay (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Treatment and Stimulation:
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the R848 stimulation solution in complete RPMI-1640 medium. A final concentration of 1-10 µg/mL is often effective for stimulating THP-1 cells.[11]
-
Add the R848 solution to all wells except for the unstimulated control wells.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Collection of Supernatants:
-
After the incubation period, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until ready for cytokine analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentrations of IL-6 and IFN-α in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Coating the 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of IL-6 and IFN-α in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound relative to the R848-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to calculate the IC50 value.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro inhibition assay.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 2. stemcell.com [stemcell.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Isolation of Human PBMCs [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Isolation of Human PBMCs [bio-protocol.org]
- 8. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 9. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Modulatory Activity of Tryptophan Displaying Nanodevices on Macrophage Activation for Preventing Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpatoran Hydrochloride in Murine Lupus Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Enpatoran hydrochloride (M5049), a selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, in preclinical mouse models of systemic lupus erythematosus (SLE). The information compiled is based on available preclinical data and is intended to guide researchers in designing and conducting their own studies.
Introduction to this compound
This compound is an orally administered small molecule that potently and selectively inhibits the endosomal TLR7 and TLR8.[1] In the context of lupus, self-derived nucleic acids, particularly RNA-containing immune complexes, can aberrantly activate these receptors on various immune cells, including B cells and plasmacytoid dendritic cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β) and interleukin-6 (IL-6), as well as the activation and differentiation of autoreactive B cells, resulting in autoantibody production. By blocking TLR7 and TLR8, Enpatoran aims to interrupt these key pathogenic pathways in lupus. Preclinical studies have demonstrated the efficacy of Enpatoran and similar TLR7/8 inhibitors in various mouse models of lupus, leading to its investigation in human clinical trials for SLE and cutaneous lupus erythematosus (CLE).[1]
Mechanism of Action: TLR7/8 Inhibition
This compound functions by binding to the homodimers of TLR7 and TLR8, stabilizing them in an inactive conformation. This prevents the binding of endogenous RNA ligands and subsequent downstream signaling. The canonical TLR7/8 signaling pathway, which is inhibited by Enpatoran, is depicted below.
Experimental Protocols for Murine Lupus Models
The following protocols are based on published preclinical studies of Enpatoran and similar TLR7/8 inhibitors in established mouse models of lupus.
IFN-α-Accelerated NZB/W F1 Mouse Model
This model is characterized by an accelerated and synchronized onset of severe lupus nephritis following the administration of an adenovirus encoding murine interferon-alpha.
Experimental Workflow:
Detailed Protocol:
-
Animals: Female NZB/W F1 mice, 12 weeks of age.
-
Disease Induction:
-
Monitoring:
-
Monitor body weight and proteinuria weekly.
-
Proteinuria can be measured as the urine protein:creatinine ratio (UPCR).
-
-
Treatment:
-
Endpoint Analysis:
-
Continue to monitor proteinuria and survival throughout the treatment period.
-
At the end of the study, collect kidneys for histological analysis of glomerulonephritis.
-
Spleens can be collected for flow cytometric analysis of immune cell populations (e.g., total splenocytes, plasma cells, activated T cells).
-
Quantitative Data from an Enpatoran-like TLR7/8i Study:
| Parameter | Vehicle Control | Enpatoran-like TLR7/8i (10 mg/kg) | Reference |
| Survival Rate (at 6 weeks) | 0% | 90% | [2] |
| Proteinuria (UPCR) | Not reversed | Lowered as early as 2 weeks post-treatment | [2] |
| Glomerulonephritis Histology Score | Not specified | Significantly reduced | [2] |
| Total Splenocytes | Not specified | Reduced | [2] |
| Plasma Cells | Not specified | Reduced | [2] |
| Activated T Cells | Not specified | Reduced | [2] |
BXSB-Yaa Mouse Model
Male BXSB mice carry the Y-linked autoimmune accelerator (Yaa) genetic locus, which includes a duplication of the Tlr7 gene, leading to a spontaneous and aggressive lupus-like disease.
General Protocol Outline:
While a detailed therapeutic protocol for Enpatoran in the BXSB-Yaa model is not fully available in the public domain, a general approach based on known efficacy can be outlined. Enpatoran has been shown to be efficacious in suppressing disease development in this model at doses of ≥ 1 mg/kg.[3]
-
Animals: Male BXSB-Yaa mice.
-
Treatment:
-
Initiate treatment at an age when disease manifestations are known to begin, or in a therapeutic setting after disease onset.
-
Administer this compound orally at a dose of ≥ 1 mg/kg. The frequency of administration (e.g., once or twice daily) and the duration of the study would need to be optimized.
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
Monitor for key lupus-like disease parameters such as proteinuria, anti-dsDNA autoantibody titers, and survival.
-
Pharmacodynamic markers such as IL-6 levels can be measured to assess target engagement. A minimally efficacious dose of 1 mg/kg was associated with a 60% inhibition of IL-6 release over 24 hours in mouse models of lupus.[3]
-
Quantitative Data Summary (General Efficacy):
| Parameter | Enpatoran (≥ 1 mg/kg) | Reference |
| Disease Development | Suppressed | [3] |
| IL-6 Release (24h) | 60% inhibition at 1 mg/kg | [3] |
Studies with the TLR7/8 Inhibitor E6742
E6742 is another novel, selective TLR7/8 dual antagonist that has been evaluated in murine lupus models.[4][5] Preclinical studies have reported its efficacy in two mouse models of lupus, including both spontaneous and IFNα-accelerated NZB/W F1 models.[6]
General Findings:
-
Administration: Oral dosing of E6742 was administered after the onset of disease.[4][7]
-
Efficacy: Treatment with E6742 suppressed the increase in autoantibodies and blocked the progression of organ damage.[4][7]
Detailed protocols and quantitative data from these preclinical studies with E6742 are not extensively available in the public literature. However, the findings suggest that a therapeutic treatment paradigm, similar to the one described for the IFN-α-accelerated NZB/W F1 model, would be appropriate for evaluating this compound.
Conclusion
This compound and other selective TLR7/8 inhibitors represent a promising therapeutic strategy for lupus by targeting key innate immune pathways that drive the disease. The IFN-α-accelerated NZB/W F1 model provides a robust system for evaluating the therapeutic efficacy of these inhibitors, with clear protocols and measurable outcomes. While Enpatoran has also shown efficacy in the spontaneous BXSB-Yaa lupus model, more detailed public data on the specific treatment protocols and quantitative outcomes are needed to fully delineate its effects in this context. Researchers are encouraged to use the provided protocols as a foundation for their studies and to optimize experimental conditions for their specific research questions.
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Toll-like receptor 7/8-specific antagonist E6742 ameliorates clinically relevant disease parameters in murine models of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enpatoran Hydrochloride in Co-culture with Immune and Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain endogenous RNA molecules.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), through the production of pro-inflammatory cytokines and autoantibodies.[1][2] this compound exerts its inhibitory effect by binding to and stabilizing the inactive state of TLR7 and TLR8 dimers, thereby preventing ligand binding and downstream signaling cascades involving NF-κB and IRF pathways.[3] This mechanism leads to a reduction in the secretion of key inflammatory mediators such as interferon-alpha (IFN-α) and interleukin-6 (IL-6).[4]
These application notes provide detailed protocols for utilizing this compound in in-vitro co-culture systems of immune cells and target cells to evaluate its immunomodulatory effects. The described assays are crucial for preclinical assessment of Enpatoran's therapeutic potential in various disease models, including autoimmune disorders and certain cancers where TLR7/8 signaling plays a role.
Data Presentation
The following tables summarize the in-vitro potency of this compound in various cell-based assays.
Table 1: In-vitro Activity of this compound (M5049)
| Assay Type | Cell Line | Agonist | Readout | IC50 (nM) | Reference |
| TLR7 Inhibition | HEK293 | R848 | NF-κB Reporter | 11.1 | [1] |
| TLR8 Inhibition | HEK293 | R848 | NF-κB Reporter | 24.1 | [1] |
| IL-6 Production | Human PBMCs | R848 | IL-6 ELISA | 35-45 | [2] |
| IFN-α Production | Human pDCs | RNP-IC | IFN-α ELISA | Complete Blockade | [5] |
IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells; pDCs: Plasmacytoid Dendritic Cells; RNP-IC: Ribonucleoprotein-immune complex.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in a Co-culture of PBMCs and Target Cells
This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production by Peripheral Blood Mononuclear Cells (PBMCs) when co-cultured with target cells, such as a relevant tumor cell line or cells expressing a target antigen.
Materials and Reagents:
-
This compound (M5049)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target cell line (e.g., a cancer cell line known to express TLR7/8 ligands or to stimulate immune cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
TLR7/8 agonist (e.g., R848) as a positive control for TLR stimulation
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
ELISA kits for human IFN-γ, TNF-α, and IL-6
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Target Cell Preparation:
-
Culture the target cells to 70-80% confluency.
-
On the day of the assay, harvest the cells using trypsin, wash with PBS, and resuspend in complete RPMI-1640 medium at a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the target cell suspension (2 x 10^4 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.
-
-
PBMC Isolation and Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2 x 10^6 cells/mL.
-
-
Co-culture Setup and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
After the 24-hour incubation of target cells, carefully remove the medium.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of the PBMC suspension (1 x 10^5 cells) to each well, resulting in an effector-to-target (E:T) ratio of 5:1.
-
Include appropriate controls:
-
PBMCs + Target cells (no treatment)
-
PBMCs + Target cells + Vehicle (DMSO)
-
PBMCs + Target cells + R848 (positive control for TLR stimulation)
-
PBMCs alone
-
Target cells alone
-
-
-
Incubation and Supernatant Collection:
-
Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C for cytokine analysis.
-
-
Cytokine and Viability Analysis:
-
Measure the concentration of IFN-γ, TNF-α, and IL-6 in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
Assess the viability of the remaining cells in the plate using a cell viability assay to evaluate the cytotoxic effects of the treatment.
-
Protocol 2: Assessment of T-Cell Activation in a Co-culture System
This protocol outlines a method to evaluate the effect of this compound on T-cell activation markers in a co-culture with target cells.
Materials and Reagents:
-
All materials from Protocol 1
-
Fluorescently conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD107a
-
Flow cytometer
-
FACS tubes
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (for intracellular staining if needed)
Procedure:
-
Co-culture Setup:
-
Follow steps 1-3 from Protocol 1 to set up the co-culture.
-
-
Incubation:
-
Incubate the co-culture plate for 24-48 hours. For CD107a staining, add the anti-CD107a antibody at the beginning of the co-culture.
-
-
Cell Harvesting and Staining:
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cell staining buffer.
-
Resuspend the cell pellet in 100 µL of cell staining buffer containing the fluorescently labeled antibodies (Anti-CD3, Anti-CD8, Anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
Resuspend the cells in 300 µL of cell staining buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD8+ T cells (CD3+/CD8+).
-
Analyze the expression of the activation markers CD69 and CD107a on the CD8+ T-cell population.
-
Protocol 3: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This protocol is designed to assess the impact of this compound on the cytotoxic function of NK cells against a target cancer cell line.
Materials and Reagents:
-
This compound (M5049)
-
Human NK cells (isolated from PBMCs or a cell line like NK-92)
-
Target cancer cell line (e.g., K562, a cell line sensitive to NK cell-mediated lysis)
-
RPMI-1640 medium with supplements
-
Calcein AM or Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well round-bottom cell culture plates
Procedure:
-
Target Cell Labeling (for Calcein AM assay):
-
Harvest the target cells and wash with PBS.
-
Resuspend the cells in serum-free RPMI-1640 at 1 x 10^6 cells/mL.
-
Add Calcein AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess dye.
-
Resuspend the labeled target cells at 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well round-bottom plate, add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of the NK cell suspension to achieve the desired E:T ratio (e.g., 10:1).
-
Add 100 µL of the labeled target cell suspension (2 x 10^4 cells).
-
Include controls:
-
Target cells alone (spontaneous release)
-
Target cells + 1% Triton X-100 (maximum release)
-
NK cells + Target cells (no treatment)
-
NK cells + Target cells + Vehicle (DMSO)
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
For Calcein AM assay: Centrifuge the plate and measure the fluorescence of the supernatant using a fluorescence plate reader.
-
For LDH assay: Centrifuge the plate, transfer the supernatant to a new plate, and measure LDH activity according to the manufacturer's protocol.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualization
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols: In Vivo Imaging of Enpatoran Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key drivers of innate immunity.[1] Dysregulation of these receptors is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[1][2] Enpatoran is under investigation as an oral therapy to modulate the inflammatory responses mediated by TLR7 and TLR8.[2][3][4][5] By inhibiting TLR7/8, Enpatoran aims to reduce the production of pro-inflammatory cytokines and autoantibodies, thereby mitigating the chronic inflammation and tissue damage characteristic of these conditions.[5]
In vivo imaging provides a powerful, non-invasive approach to visualize and quantify the therapeutic effects of this compound in preclinical models of autoimmune disease. These techniques allow for the longitudinal assessment of inflammatory processes, immune cell trafficking, and target engagement in living organisms, offering critical insights into the pharmacodynamics of the drug. This document provides detailed application notes and protocols for imaging the in vivo effects of this compound using various imaging modalities.
Mechanism of Action and Signaling Pathway
This compound selectively binds to TLR7 and TLR8, inhibiting downstream signaling pathways.[1] Activation of TLR7 and TLR8 by endogenous nucleic acids is a key pathogenic feature in lupus.[1] This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α) and interleukin-6 (IL-6), which are central to the autoimmune response in SLE.[1] Enpatoran's inhibition of this pathway is expected to reduce these key inflammatory mediators.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Key Findings | Reference |
| Mouse models of lupus | ≥ 1 mg/kg | Suppressed disease development. | [6] |
| Mouse models of lupus | Not specified | Improved survival, reduced kidney damage, decreased autoantibody levels, and reduced interferon gene signature (IFN-GS). | [1] |
Table 2: Clinical Efficacy of this compound in Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE) with Active Rash (Phase 2 WILLOW Study - Cohort A)
| Treatment Group | Endpoint (Week 24) | Response Rate | Placebo Response Rate | Reference |
| Enpatoran | CLASI-50 (≥50% improvement) | Up to 91.3% | 38.5% | [4][7] |
| Enpatoran | CLASI-70 (≥70% improvement) | Up to 60.9% | 11.5% | [4][7] |
Table 3: Clinical Efficacy of this compound in Systemic Lupus Erythematosus (SLE) with Active Skin Disease (Phase 2 WILLOW Study - Cohort B, CLASI-A ≥8)
| Treatment Group | Endpoint (Week 24) | Response Rate | Placebo Response Rate | Reference |
| Enpatoran | BICLA Response | Up to 58.6% | 31.7% | [3] |
| Enpatoran | CLASI-70 Response | Up to 60.5% | 26.8% | [3] |
Experimental Protocols for In Vivo Imaging
The following protocols are designed to assess the in vivo effects of this compound in relevant animal models of autoimmune disease, such as lupus-prone mouse strains (e.g., MRL/lpr, NZB/W F1).
Protocol 1: Optical Imaging of Macrophage Infiltration
This protocol utilizes near-infrared (NIR) fluorescent probes to track the infiltration of macrophages, key immune cells in inflammatory lesions.
1.1. Materials:
-
Lupus-prone mice (e.g., MRL/lpr)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
NIR fluorescent probe for macrophages (e.g., DiR-labeled macrophages, or a macrophage-targeted probe)
-
In vivo optical imaging system
1.2. Method:
-
Animal Model and Treatment:
-
Use female MRL/lpr mice, 10-12 weeks of age, exhibiting signs of lupus-like disease.
-
Randomize mice into a vehicle control group and an this compound treatment group (n=5-8 per group).
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose.
-
-
Macrophage Labeling and Administration (Cell Tracking Approach):
-
In Vivo Imaging:
-
At various time points post-injection of labeled cells (e.g., 24, 48, 72 hours), anesthetize the mice.
-
Acquire whole-body NIR fluorescence images using an in vivo imaging system.
-
Position the animals to obtain dorsal, ventral, and lateral views.
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over inflamed tissues (e.g., kidneys, joints) and quantify the mean fluorescence intensity.
-
Compare the fluorescence signal between the Enpatoran-treated and vehicle control groups.
-
Following the final imaging session, euthanize the animals and perform ex vivo imaging of dissected organs to confirm the location of the fluorescent signal.[8]
-
Correlate imaging findings with histological analysis of macrophage infiltration in the target tissues.
-
Protocol 2: PET Imaging of Neuroinflammation
This protocol uses Positron Emission Tomography (PET) with a tracer targeting the translocator protein (TSPO), which is upregulated in activated microglia and macrophages during neuroinflammation, a potential complication of SLE.
2.1. Materials:
-
Lupus-prone mice with a model of neuropsychiatric SLE (NPSLE)
-
This compound
-
Vehicle control
-
TSPO-targeting PET tracer (e.g., [18F]DPA-714)
-
PET/CT or PET/MRI scanner
2.2. Method:
-
Animal Model and Treatment:
-
Utilize a mouse model that develops NPSLE.
-
Group and treat the animals with this compound or vehicle as described in Protocol 1.1.
-
-
PET/CT or PET/MRI Imaging:
-
After a specified treatment duration, fast the mice for 4-6 hours.
-
Anesthetize the mice and intravenously inject the TSPO PET tracer (e.g., [18F]DPA-714).[9][10]
-
Allow for tracer uptake for a defined period (e.g., 60 minutes).
-
Acquire a whole-body or head-focused PET scan, followed by a CT or MRI scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the anatomical CT or MRI data.
-
Draw ROIs in specific brain regions (e.g., hippocampus, cortex) and quantify the tracer uptake, often expressed as the Standardized Uptake Value (SUV).[10]
-
Compare the SUV values in different brain regions between the Enpatoran-treated and control groups.
-
Ex vivo biodistribution studies can be performed to validate the PET findings.
-
Protocol 3: MRI of Inflammation in Arthritic Joints
This protocol employs Magnetic Resonance Imaging (MRI) with a contrast agent to assess inflammation and changes in vascular permeability in the joints of an arthritis model relevant to lupus.
3.1. Materials:
-
Mouse model of inflammatory arthritis (e.g., collagen-induced arthritis)
-
This compound
-
Vehicle control
-
MRI contrast agent (e.g., gadolinium-based contrast agent or ultrasmall superparamagnetic iron oxide (USPIO) particles for macrophage imaging)[11]
-
High-field small-animal MRI scanner
3.2. Method:
-
Animal Model and Treatment:
-
Induce arthritis in mice according to established protocols.
-
Initiate treatment with this compound or vehicle at the onset of clinical signs of arthritis.
-
-
MRI Acquisition:
-
Anesthetize the mice and position the arthritic limb within a suitable imaging coil.
-
Acquire pre-contrast T1-weighted and T2-weighted MR images.
-
Administer the MRI contrast agent intravenously.
-
For dynamic contrast-enhanced (DCE)-MRI, acquire a series of T1-weighted images immediately after contrast injection to assess vascular permeability.[12]
-
If using USPIOs to image macrophage infiltration, acquire T2*-weighted images 24 hours post-injection.[13]
-
-
Data Analysis:
-
Analyze the DCE-MRI data to calculate parameters such as the enhancement rate and volume transfer constant (Ktrans), which reflect vascular permeability and inflammation.
-
For USPIO-enhanced MRI, quantify the signal loss in the synovial tissue, which correlates with macrophage accumulation.[11]
-
Compare these MRI-derived parameters between the Enpatoran-treated and control groups.
-
Correlate the imaging findings with clinical arthritis scores and histological evaluation of joint inflammation.
-
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. 2025-06-11 Enpatoran Phase 2 Data from Cohort B in SLE [emdserono.com]
- 4. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 5. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 8. In vivo tracking of transplanted macrophages with near infrared fluorescent dye reveals temporal distribution and specific homing in the liver that can be perturbed by clodronate liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSPO PET/MR in neuropsychiatric lupus: neuroinflammatory metabolic signatures and diagnostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSPO PET/MR in neuropsychiatric lupus: neuroinflammatory metabolic signatures and diagnostic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MR imaging of murine arthritis using ultrasmall superparamagnetic iron oxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajronline.org [ajronline.org]
- 13. ajronline.org [ajronline.org]
Application Notes and Protocols for Studying Inflammasome Activation with Enpatoran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpatoran hydrochloride, also known as M5049, is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][3][4]. These endosomal receptors play a crucial role in the innate immune system by recognizing single-stranded RNA viruses and synthetic ligands, triggering downstream signaling pathways that lead to the production of type I interferons and pro-inflammatory cytokines[1][2]. Given that TLR signaling is a critical priming step for the activation of certain inflammasomes, particularly the NLRP3 inflammasome, this compound presents itself as a valuable tool for dissecting the role of TLR7 and TLR8 in inflammasome-mediated inflammatory responses.
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on inflammasome activation in vitro. The protocols outlined below are designed for use in cell culture models and can be adapted for various research applications.
Mechanism of Action: TLR7/8 Inhibition and Inflammasome Priming
Inflammasome activation is a two-step process. The first step, "priming," is often initiated by microbial components or endogenous danger signals that activate pattern recognition receptors (PRRs) like TLRs. This leads to the upregulation of inflammasome components, such as NLRP3 and pro-interleukin-1β (pro-IL-1β), through the activation of the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli and results in the assembly of the inflammasome complex, activation of caspase-1, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms, as well as inducing a form of inflammatory cell death called pyroptosis.
This compound, by blocking TLR7 and TLR8, is hypothesized to inhibit the priming signal required for the expression of key inflammasome components, thereby preventing or reducing subsequent inflammasome activation in response to specific agonists.
Figure 1: Proposed mechanism of this compound in inhibiting the TLR7/8-mediated priming of the NLRP3 inflammasome.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on inflammasome activation in vitro using immortalized cell lines or primary immune cells.
Protocol 1: In Vitro Priming and Activation of the NLRP3 Inflammasome in THP-1 Monocytes
This protocol describes how to prime human THP-1 monocytes with a TLR7/8 agonist and subsequently activate the NLRP3 inflammasome. This compound is used to assess its inhibitory effect on this process.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
R848 (Resiquimod), a TLR7/8 agonist
-
This compound
-
Nigericin or ATP (NLRP3 inflammasome activators)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA, Western blot, and LDH assay
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well or 6-well plate at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh, PMA-free RPMI-1640. Allow cells to rest for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations.
-
Aspirate the medium from the differentiated THP-1 cells and add medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Inflammasome Priming:
-
Following pre-treatment, add the TLR7/8 agonist R848 (e.g., 1 µg/mL) to the wells.
-
Incubate for 3-4 hours at 37°C to prime the inflammasome.
-
-
Inflammasome Activation:
-
After the priming step, add the NLRP3 activator Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatants for analysis of secreted IL-1β (ELISA) and LDH (cytotoxicity assay).
-
Lyse the remaining cells for analysis of pro-IL-1β, NLRP3, and cleaved caspase-1 by Western blot.
-
Figure 2: Experimental workflow for studying the effect of this compound on inflammasome activation.
Protocol 2: Assessment of Inflammasome Activation
1. IL-1β ELISA:
-
Use a commercially available human IL-1β ELISA kit.
-
Follow the manufacturer's instructions to quantify the concentration of secreted IL-1β in the collected cell culture supernatants.
2. Western Blot Analysis:
-
Perform SDS-PAGE on the cell lysates.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Pro-IL-1β
-
Cleaved Caspase-1 (p20 subunit)
-
NLRP3
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
3. LDH Cytotoxicity Assay:
-
Use a commercially available LDH assay kit to measure the release of lactate dehydrogenase into the supernatant, which is an indicator of pyroptosis.
-
Follow the manufacturer's protocol.
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on R848- and Nigericin-Induced IL-1β Secretion
| Treatment Group | Enpatoran HCl (µM) | IL-1β Concentration (pg/mL) ± SD |
| Vehicle Control | 0 | |
| R848 + Nigericin | 0 | |
| Enpatoran HCl + R848 + Nigericin | 0.1 | |
| Enpatoran HCl + R848 + Nigericin | 1 | |
| Enpatoran HCl + R848 + Nigericin | 10 |
Table 2: Effect of this compound on R848- and Nigericin-Induced Pyroptosis (LDH Release)
| Treatment Group | Enpatoran HCl (µM) | % Cytotoxicity ± SD |
| Vehicle Control | 0 | |
| R848 + Nigericin | 0 | |
| Enpatoran HCl + R848 + Nigericin | 0.1 | |
| Enpatoran HCl + R848 + Nigericin | 1 | |
| Enpatoran HCl + R848 + Nigericin | 10 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | Enpatoran HCl (µM) | Relative Pro-IL-1β Expression | Relative Cleaved Caspase-1 Expression | Relative NLRP3 Expression |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| R848 + Nigericin | 0 | |||
| Enpatoran HCl + R848 + Nigericin | 0.1 | |||
| Enpatoran HCl + R848 + Nigericin | 1 | |||
| Enpatoran HCl + R848 + Nigericin | 10 |
Expected Outcomes and Interpretation
It is anticipated that pre-treatment with this compound will lead to a dose-dependent decrease in the secretion of IL-1β and a reduction in LDH release in response to TLR7/8 agonist priming and subsequent NLRP3 activation. Western blot analysis is expected to show reduced levels of pro-IL-1β and cleaved caspase-1 in the cell lysates of Enpatoran-treated cells. These results would indicate that this compound effectively inhibits the priming step of the NLRP3 inflammasome by blocking TLR7 and TLR8 signaling.
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the specific contribution of TLR7 and TLR8 to the priming and activation of inflammasomes. The protocols and guidelines provided here offer a solid foundation for researchers to investigate the immunomodulatory effects of this compound and to explore its therapeutic potential in inflammasome-driven diseases. As with any experimental system, appropriate controls and optimization of reagent concentrations and incubation times are essential for obtaining reliable and reproducible results.
References
- 1. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 3. Enpatoran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Optimizing Enpatoran Hydrochloride Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enpatoran hydrochloride (also known as M5049) in in vitro assays. This compound is a potent and selective dual inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), crucial players in the innate immune response.[1][2][3][4][5][6] Proper concentration optimization is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets and binds to TLR7 and TLR8.[1][2][3][4][5][6] This binding prevents the downstream signaling cascade that is normally initiated by the binding of single-stranded RNA (ssRNA) ligands to these receptors. By inhibiting TLR7 and TLR8, this compound effectively blocks the production of pro-inflammatory cytokines and type I interferons.[7][8][9]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, stock solutions can be kept at -20°C for up to one month.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO but insoluble in water and ethanol.[2] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.57 mg of this compound (Molecular Weight: 356.77 g/mol ) in 1 mL of DMSO. It is recommended to sonicate briefly to ensure complete dissolution.
Q4: In which cell types has this compound been shown to be active?
A4: this compound has demonstrated activity in various cell types, including human embryonic kidney (HEK) 293 cells engineered to express TLR7 or TLR8, as well as primary human peripheral blood mononuclear cells (PBMCs) and whole blood.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit TLR7/8 signaling. | Refer to the IC50 values in the table below and consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. A good starting point for many cell-based assays is in the range of 10-100 nM. |
| Compound instability: The compound may have degraded due to improper storage or handling. | Ensure that the compound has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Cell health: The cells may not be healthy or responsive to the TLR7/8 agonist. | Check cell viability before and during the experiment. Ensure that the cells are in the logarithmic growth phase and are not contaminated. Use a positive control for TLR7/8 activation to confirm that the signaling pathway is functional in your cells. | |
| High background signal | Non-specific binding: At high concentrations, the compound may exhibit non-specific effects. | Lower the concentration of this compound. Ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. |
| Autofluorescence: The compound itself might be fluorescent at the wavelengths used for detection. | Run a control with this compound alone (without cells or with unstimulated cells) to check for any intrinsic fluorescence. If necessary, use a different detection method or wavelength. | |
| Cell toxicity | High concentration: this compound may be cytotoxic at higher concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell type. Use concentrations well below the cytotoxic threshold for your inhibition assays. |
| Solvent toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. | |
| Precipitation in culture medium | Poor solubility: this compound has low aqueous solubility and may precipitate when diluted in culture medium. | Prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium. Ensure thorough mixing after each dilution step. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Data Presentation
In Vitro Activity of this compound
| Cell Type | Target | Assay | IC50 (nM) | Reference |
| HEK293 | TLR7 | NF-κB Reporter Assay | 11.1 | [1][2] |
| HEK293 | TLR8 | NF-κB Reporter Assay | 24.1 | [1][2] |
| Human PBMCs | TLR7/8 | IL-6 Release | 35 - 45 | [1][10] |
| Human Whole Blood | TLR7 | Cytokine Release | 2.2 | [10] |
| Human Whole Blood | TLR8 | Cytokine Release | 120 | [10] |
Experimental Protocols
General Protocol for a Cytokine Release Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on TLR7/8-mediated cytokine release in human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TLR7/8 agonist (e.g., R848)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-α)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubation: Add 50 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare the TLR7/8 agonist (e.g., R848) at a concentration known to induce a robust cytokine response. Add 50 µL of the agonist solution to the wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.
General Protocol for a Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the potential cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, PBMCs)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare a serial dilution of this compound in the complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound or vehicle control. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
Mandatory Visualizations
Caption: TLR7/8 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for an in vitro cytokine release assay.
Caption: Troubleshooting flowchart for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enpatoran (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 5. invivogen.com [invivogen.com]
- 6. Enpatoran Datasheet DC Chemicals [dcchemicals.com]
- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]
- 10. lifetechindia.com [lifetechindia.com]
Navigating Enpatoran Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Enpatoran hydrochloride (also known as M5049 hydrochloride). Enpatoran is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, currently under investigation for various autoimmune diseases.[1][2][3][4] Ensuring its complete dissolution is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is sparingly soluble in aqueous solutions and ethanol.[5][6] It exhibits better solubility in organic solvents like dimethyl sulfoxide (DMSO).[5][7] For in vivo studies, complex solvent systems are often required to achieve and maintain solubility.[3][8]
Q2: I am observing precipitation after dissolving this compound. What could be the cause?
A2: Precipitation can occur for several reasons:
-
Solvent saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature changes: A decrease in temperature can reduce solubility, leading to precipitation of the compound.
-
pH shifts: Changes in the pH of the solution can affect the ionization state of the hydrochloride salt, potentially reducing its solubility.
-
Improper solvent mixing: When using co-solvents, improper mixing can create localized areas of poor solubility.
Q3: Are there any recommended techniques to improve the dissolution of this compound?
A3: Yes, several techniques can aid in dissolving this compound:
-
Sonication: Applying ultrasonic waves can help to break down powder agglomerates and increase the surface area for dissolution.[3][7][8]
-
Heating: Gently warming the solution can increase the kinetic energy of the molecules and improve solubility. One supplier suggests warming to 60°C in DMSO.[7] However, it is crucial to ensure the compound's stability at elevated temperatures.
-
Vortexing: Vigorous mixing can facilitate the dissolution process.
Q4: Can I prepare a stock solution of this compound in water?
A4: Based on available data, this compound is reported to be insoluble in water.[5][6] Therefore, preparing a stock solution directly in water is not recommended. An organic solvent like DMSO is a more suitable choice for a concentrated stock solution, which can then be further diluted in aqueous media for experiments.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values may vary slightly between different suppliers and batches.
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 18 | 50.45 | Use fresh, anhydrous DMSO.[5][6] |
| DMSO | 16.67 | 46.72 | Requires sonication and heating to 60°C.[7] |
| Water | Insoluble | - | [5][6] |
| Ethanol | Insoluble | - | [5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 | 5.61 | For in vivo use. Requires sonication.[7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2 | 5.61 | For in vivo use. Requires sonication.[7][8] |
| 10% DMSO, 90% Corn Oil | 2 | 5.61 | For in vivo use. Requires sonication.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 18 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. e. If solubility issues persist, the solution can be gently warmed to 60°C with intermittent vortexing.[7] f. Once a clear solution is obtained, aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol is based on a common co-solvent formulation for animal studies.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes, vortex mixer, sonicator.
-
Procedure: a. Prepare a 20 mg/mL stock solution of this compound in DMSO. b. In a separate sterile tube, add the required volume of the DMSO stock solution (10% of the final volume). c. Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing. d. Add Tween-80 (5% of the final volume) and vortex until the solution is homogeneous. e. Add saline to reach the final desired volume (45% of the final volume) and vortex thoroughly. f. If the solution is not clear, sonicate until a clear solution is obtained.[7][8] This formulation should be prepared fresh before use.
Mechanism of Action: TLR7/8 Signaling Pathway Inhibition
This compound acts by inhibiting the TLR7 and TLR8 signaling pathways, which are crucial in the innate immune response.[1][2][4] These receptors recognize single-stranded RNA (ssRNA) from viruses or endogenous nucleic acids, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[9][10] By blocking these pathways, Enpatoran can modulate the immune response.
Caption: Simplified signaling pathway of TLR7/8 and the inhibitory action of Enpatoran.
References
- 1. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of Enpatoran hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot potential off-target effects when using Enpatoran hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] It functions by binding to and stabilizing the inactive state of the TLR7 and TLR8 dimers, which prevents the binding of ssRNA ligands and subsequent downstream inflammatory signaling pathways mediated by NF-κB and IRF.[3] Enpatoran is highly selective for TLR7 and TLR8, with no significant activity reported against TLR3, TLR4, and TLR9.[1][2]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target binding partners or significant off-target effects of this compound at recommended concentrations. Clinical studies have shown it to be generally well-tolerated.[4][5] However, like any small molecule inhibitor, using concentrations significantly higher than the effective range could lead to non-specific effects. Therefore, careful dose-response experiments are crucial.
Q3: What is the recommended concentration range for in vitro experiments?
The optimal concentration of this compound depends on the specific cell type, ligand, and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired level of TLR7/8 inhibition without causing cytotoxicity. The IC50 values can provide a starting point for designing your experiment.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my experiment.
Unexpected results can arise from several factors, including suboptimal experimental design or potential off-target effects.
-
Solution:
-
Verify On-Target Engagement: Confirm that Enpatoran is inhibiting TLR7/8 signaling in your system. You can do this by pre-treating your cells with Enpatoran before stimulating with a known TLR7 or TLR8 agonist (e.g., R848) and measuring the downstream production of cytokines like IL-6 or IFN-α.
-
Perform Control Experiments: Include appropriate controls to rule out other possibilities.
-
Titrate the Concentration: Ensure you are using the optimal concentration of Enpatoran. High concentrations can lead to non-specific effects.
-
Issue 2: How can I be confident that the observed phenotype is due to TLR7/8 inhibition and not an off-target effect?
Attributing an observed effect specifically to the inhibition of TLR7 and TLR8 requires rigorous experimental validation.
-
Solution:
-
Use an Orthogonal Approach: If possible, use a structurally different TLR7/8 inhibitor to see if it recapitulates the same phenotype. Observing the same effect with a different molecule targeting the same pathway increases confidence in the results.
-
Rescue Experiment: In some systems, it may be possible to perform a "rescue" experiment by overexpressing a constitutively active downstream component of the TLR7/8 pathway to see if it reverses the effect of Enpatoran.
-
Use Cells Lacking the Target: If available, use cell lines that do not express TLR7 or TLR8 (or use techniques like siRNA/shRNA to knock them down) and treat them with Enpatoran. The absence of the phenotype in these cells would support on-target activity.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Ligand | Readout | IC50 (nM) |
| TLR7 | HEK293 | - | - | 11.1 |
| TLR8 | HEK293 | - | - | 24.1 |
| TLR7/8 | - | miR-122 | IL-6 Production | 35 - 45 |
| TLR7/8 | - | Let7c RNA | IL-6 Production | 35 - 45 |
| TLR7/8 | - | Alu RNA | IL-6 Production | 35 - 45 |
| TLR7/8 | - | R848 | IL-6 Production | 35 - 45 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Plating: Seed your cells of interest (e.g., PBMCs, macrophages, or TLR7/8-expressing reporter cells) in a 96-well plate at a predetermined optimal density.
-
Enpatoran Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest Enpatoran dose).
-
Pre-treatment: Add the different concentrations of Enpatoran and the vehicle control to the respective wells. Incubate for 1-2 hours.
-
Ligand Stimulation: Add a known TLR7 or TLR8 agonist (e.g., R848) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 18-24 hours) to allow for cytokine production or reporter gene expression.
-
Readout: Collect the supernatant to measure cytokine levels (e.g., IL-6, IFN-α) by ELISA or use a luciferase assay for reporter cell lines.
-
Data Analysis: Plot the cytokine concentration or reporter activity against the log of the Enpatoran concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Validating On-Target Effect of this compound
-
Cell Culture: Culture your target cells (e.g., primary immune cells) and a negative control cell line that does not express TLR7/8.
-
Experimental Groups: Set up the following experimental groups for both cell types:
-
Vehicle control (no ligand, no Enpatoran)
-
Ligand only (e.g., R848)
-
Enpatoran (at optimal concentration) + Ligand
-
Enpatoran only
-
-
Treatment: Treat the cells as per the experimental groups defined above, following the pre-treatment and stimulation steps from Protocol 1.
-
Endpoint Measurement: After the appropriate incubation time, measure a relevant downstream marker of TLR7/8 activation (e.g., phosphorylation of IRF7, NF-κB p65 nuclear translocation, or a specific cytokine production).
-
Analysis: Compare the results between the target cells and the negative control cells. A significant inhibitory effect of Enpatoran in the target cells that is absent in the control cells validates the on-target activity.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow to minimize off-target effects.
Caption: On-target vs. potential off-target effects.
References
Interpreting unexpected results with Enpatoran hydrochloride
Welcome to the technical support center for Enpatoran hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent dual Toll-like receptor 7 and 8 (TLR7/8) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-in-class, orally administered small molecule that acts as a selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system that recognize single-stranded RNA (ssRNA), leading to downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons.[1] By binding to and inhibiting TLR7 and TLR8, Enpatoran blocks these signaling pathways, thereby modulating both innate and adaptive immune responses.[1]
Q2: In clinical trials, what have been the main outcomes, including any unexpected results?
A2: The Phase 2 WILLOW study for Enpatoran in lupus erythematosus yielded mixed results. In Cohort A, which focused on patients with cutaneous lupus erythematosus (CLE), the drug successfully met its primary endpoint, showing a significant reduction in skin disease activity.[2][3][4] However, in Cohort B, which assessed patients with systemic lupus erythematosus (SLE), Enpatoran did not meet its primary endpoint for a dose-response relationship in overall disease activity.[2][3][5] Despite this, promising efficacy was noted in a subpopulation of SLE patients who also had active skin manifestations.[5][6]
Q3: What is the known safety and tolerability profile of this compound?
A3: Across Phase 1 and 2 clinical trials, Enpatoran has been generally well-tolerated with a manageable safety profile.[1][5][7][8] The most commonly reported treatment-emergent adverse events (TEAEs) have been mild to moderate and include gastrointestinal disorders and infections.[1] No new safety signals were identified in the WILLOW study.[4][5]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Variable or No Inhibition of Cytokine Production in In Vitro Assays
Potential Cause A: Cell Type-Specific TLR Expression and Signaling
-
Explanation: The expression and functional activity of TLR7 and TLR8 can vary significantly between different immune cell types. For instance, plasmacytoid dendritic cells (pDCs) predominantly express TLR7, while myeloid cells have high expression of TLR8. This differential expression can lead to varied responses to a dual TLR7/8 inhibitor.
-
Troubleshooting Steps:
-
Characterize TLR Expression: Before initiating your experiment, confirm the relative expression levels of TLR7 and TLR8 in your chosen cell line or primary cells using qPCR or flow cytometry.
-
Use Appropriate Controls: Include cell types with known high expression of TLR7 (e.g., pDCs) and TLR8 (e.g., monocytes/macrophages) as positive controls.
-
Select Specific Agonists: Use TLR7-specific (e.g., Imiquimod) and TLR8-specific (e.g., ssRNA40) agonists in parallel with a dual agonist (e.g., R848) to dissect the individual contributions of each receptor to the observed effect.
-
Potential Cause B: Suboptimal Agonist Concentration or Incubation Time
-
Explanation: Insufficient activation of the TLR7/8 pathway by an agonist will result in a low signal, making it difficult to observe the inhibitory effect of Enpatoran.
-
Troubleshooting Steps:
-
Agonist Titration: Perform a dose-response curve for your TLR7/8 agonist to determine the EC50 (half-maximal effective concentration) for the specific cytokine readout in your assay.
-
Time-Course Experiment: Measure cytokine production at multiple time points after agonist stimulation to identify the peak response time.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause A: Pharmacokinetics and Bioavailability
-
Explanation: While Enpatoran has shown good oral bioavailability in preclinical models, factors such as metabolism, tissue distribution, and clearance can influence its effective concentration at the target site in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your animal model to correlate plasma and tissue concentrations of Enpatoran with the observed pharmacological effect.
-
Dose-Response Studies: Conduct a thorough in vivo dose-response study to establish the relationship between the administered dose and the biological outcome.
-
Potential Cause B: Complex In Vivo Microenvironment
-
Explanation: The in vivo setting involves complex interactions between various cell types and signaling molecules that cannot be fully replicated in vitro. The mixed results in the WILLOW trial, with efficacy in skin (CLE) but not systemically (SLE), suggest that the local tissue microenvironment plays a crucial role.
-
Troubleshooting Steps:
-
Disease Model Selection: Ensure your chosen animal model is relevant to the specific aspect of the disease you are studying (e.g., a model with prominent skin manifestations versus one with systemic inflammation).
-
Immunophenotyping: Perform detailed immunophenotyping of the target tissue to understand the cellular composition and how it might be influenced by Enpatoran treatment.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type | TLR Agonist | Cytokine Measured | IC50 (nM) |
| HEK293 (TLR7-expressing) | R848 | NF-κB Reporter | 11.1 |
| HEK293 (TLR8-expressing) | R848 | NF-κB Reporter | 24.1 |
| Human PBMCs | R848 | IL-6 | 35-45 |
| Human PBMCs | Let7c RNA | IL-6 | 35-45 |
Data compiled from publicly available information.[9][10]
Table 2: Summary of Key Clinical Trial Outcomes (Phase 2 WILLOW Study)
| Cohort | Patient Population | Primary Endpoint | Outcome |
| A | Cutaneous Lupus Erythematosus (CLE) | Improvement in CLASI-A Score | Met - Showed clinically meaningful improvement.[3][4] |
| B | Systemic Lupus Erythematosus (SLE) | BICLA Response | Not Met - Did not show a dose-response relationship.[2][3][5] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay in Human PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Enpatoran Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and incubate for 1 hour at 37°C, 5% CO2.
-
TLR Agonist Stimulation: Add a TLR7/8 agonist (e.g., R848 at a final concentration of 1 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-6 or other relevant cytokines using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of Enpatoran.
Mandatory Visualizations
Caption: Simplified signaling pathway of TLR7 and TLR8, and the inhibitory action of this compound.
Caption: Workflow for an in vitro cytokine inhibition assay with this compound.
Caption: Logical workflow for troubleshooting variable inhibition results with Enpatoran.
References
- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 3. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 4. Enpatoran cuts Lupus rash – Medthority [medthority.com]
- 5. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]
- 6. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 7. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]
- 8. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Enpatoran Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Enpatoran hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as M5049) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] It functions by binding to TLR7 and TLR8, thereby inhibiting their signaling pathways.[4][5] This inhibition blocks the production of pro-inflammatory cytokines and modulates both innate and adaptive immune responses.[4][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize experimental variability, proper storage and handling of this compound are critical.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions:
Q3: What cell lines are commonly used to test this compound activity?
Commonly used cell lines for evaluating the activity of TLR7 and TLR8 inhibitors like this compound include:
-
HEK293 cells: These cells are often engineered to express human or murine TLR7 and/or TLR8, along with a reporter gene system (e.g., SEAP or luciferase) to measure NF-κB activation.[2][8][9]
-
THP-1 cells: A human monocytic cell line that endogenously expresses TLR8.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that express TLR7 and TLR8 and provide a more physiologically relevant model.[1] Plasmacytoid dendritic cells (pDCs) within the PBMC population are major producers of type I interferons in response to TLR7 activation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that are over-confluent. |
| Variable Agonist Activity | Aliquot the TLR7/8 agonist (e.g., R848, ssRNA) upon receipt and store at the recommended temperature to avoid degradation from repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both this compound pre-treatment and agonist stimulation. Even small variations can significantly impact the results.[1] |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), test and qualify a new lot before use in critical experiments. Serum components can influence cell signaling and drug activity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound and reagent concentrations across all wells. |
Issue 2: Low or No Inhibition Observed with this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and serial dilutions. Ensure complete dissolution of the this compound powder. Sonication may aid dissolution.[2][3] |
| Degraded this compound | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh vial. |
| Suboptimal Agonist Concentration | The concentration of the TLR7/8 agonist should be at or near the EC50 to provide a sufficient window for observing inhibition. A saturating agonist concentration may overcome the inhibitory effect of Enpatoran. |
| Inappropriate Assay Readout | Confirm that the chosen readout (e.g., cytokine ELISA, reporter gene assay) is sensitive and appropriate for the cell type and signaling pathway being investigated. |
| Cell Line In-sensitivity | Verify that the cell line used expresses functional TLR7 and TLR8. For HEK293 reporter lines, confirm the stability of the reporter gene expression. |
Experimental Protocols & Data
In Vitro Inhibition of TLR7/8 Signaling in HEK-Blue™ hTLR7/8 Cells
This protocol describes a common method for assessing the inhibitory activity of this compound using a commercially available reporter cell line.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours.
-
Agonist Stimulation: Add a TLR7/8 agonist, such as R848, at a pre-determined EC50 concentration to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Detection: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter gene using a detection reagent like QUANTI-Blue™. Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Quantitative Data Summary:
| Compound | Target | Cell Line | IC50 (nM) |
| Enpatoran (M5049) | TLR7 | HEK293 | 11.1[1][2][3] |
| Enpatoran (M5049) | TLR8 | HEK293 | 24.1[1][2][3] |
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of TLR7/8 and the inhibitory action of Enpatoran.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting high variability in experimental results.
References
- 1. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and optimisation of a small-molecule TLR2/4 antagonist for anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. promega.com [promega.com]
- 7. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
Enpatoran hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Enpatoran hydrochloride (also known as M5049). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, -20°C is recommended.
2. How should I store stock solutions of this compound?
Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure the container is sealed to prevent moisture absorption, which can impact solubility.[2]
3. What is the recommended procedure for preparing solutions for in vivo studies?
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1] A common formulation involves a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
4. Is this compound sensitive to light?
Yes, protection from light is recommended during storage for both the solid compound and its solutions.[3] For detailed photostability assessment, refer to the experimental protocols section.
5. What are known incompatibilities for this compound?
This compound should not be stored with strong acids or bases, or strong oxidizing and reducing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving solid this compound in DMSO | 1. Moisture absorption by DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[2] 2. Employ ultrasonic treatment and gentle warming (up to 60°C) to aid dissolution.[3] |
| Precipitation observed in a prepared aqueous-based formulation | 1. Exceeded solubility limit. 2. Change in temperature. 3. pH of the final solution. | 1. Ensure the final concentration does not exceed the solubility in the chosen vehicle (e.g., ~2 mg/mL in some DMSO/PEG300/Tween-80/saline systems).[1][3] 2. If the solution was warmed to dissolve, it might precipitate upon cooling. Maintain at the temperature of use or reformulate. 3. As a hydrochloride salt of a weak base, changes in pH can affect solubility. Ensure the pH of the final formulation is compatible with maintaining the salt form in solution. |
| Inconsistent experimental results | 1. Degradation of stock solution. 2. Repeated freeze-thaw cycles. 3. Improper storage. | 1. Prepare fresh stock solutions if they have been stored beyond the recommended period. 2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Verify that storage conditions (temperature, protection from light and moisture) have been consistently maintained. |
| Suspected degradation of the compound | 1. Exposure to incompatible materials (e.g., strong bases). 2. Prolonged exposure to light or high temperatures. | 1. Review all materials and solutions that came into contact with the compound. 2. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Refer to the experimental protocols section for a general procedure. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed, protected from moisture and light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; seal to prevent moisture absorption.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; seal to prevent moisture absorption.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~16.67 - 18 mg/mL | Ultrasonic treatment and warming may be required. Use fresh, anhydrous DMSO.[2][3] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the intrinsic stability of this compound. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are detectable without being overly complex.
-
Preparation of Samples : Prepare solutions of this compound (e.g., in a suitable organic solvent or aqueous/organic mixture) and expose them to the following stress conditions in parallel with control samples protected from the stressor:
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation : Store the solid powder at 80°C for 48 hours.
-
-
Sample Analysis : After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including controls, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control samples. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass balance should be assessed to ensure that all degradation products are accounted for.
Protocol 2: Photostability Testing (as per ICH Q1B Guidelines)
This protocol is designed to assess the light sensitivity of this compound.
-
Sample Preparation : Place the solid drug substance in a chemically inert, transparent container. If testing a solution, use a suitable solvent and a transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Light Exposure : Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis : After exposure, analyze both the light-exposed and control samples using a validated stability-indicating analytical method (e.g., HPLC).
-
Evaluation : Compare the results from the exposed sample to the control sample. Significant degradation or changes in physical properties indicate photosensitivity.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision-making workflow for troubleshooting inconsistent experimental results.
References
Addressing batch-to-batch variability of Enpatoran hydrochloride
Welcome to the technical support center for Enpatoran hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during experimentation, with a specific focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as M5049) is a potent, orally active, and selective dual inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] Its mechanism of action involves binding to TLR7 and TLR8, which are endosomal pattern recognition receptors, and preventing their activation by single-stranded RNA (ssRNA) ligands.[2][3] This inhibition blocks downstream signaling pathways dependent on the MyD88 adapter protein, ultimately suppressing the production of pro-inflammatory cytokines (like IL-6 and TNF-α) and Type I interferons (like IFN-α).[3][4]
Below is a diagram illustrating the TLR7/8 signaling pathway and the inhibitory action of Enpatoran.
Q2: I am observing inconsistent IC50 values for this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the observed potency (e.g., IC50 values) of a small molecule inhibitor like this compound can stem from several factors. While reputable suppliers perform quality control, subtle differences can exist. The primary potential causes include:
-
Purity and Impurity Profile: Minor variations in the percentage of the active compound or the presence of different impurities can affect biological activity.
-
Compound Solubility: Inconsistent dissolution of the compound can lead to errors in the actual concentration in your assay, significantly impacting results.[5][6]
-
Stability and Storage: Improper storage or handling can lead to degradation of the compound. This compound powder should be stored at -20°C, protected from moisture and light.[1][7][8] Stock solutions in DMSO should be stored at -80°C for long-term (months) or -20°C for short-term (weeks) use.[1][2][9]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different dissolution rates and stability, affecting bioavailability in cell-based assays.
It is crucial to first review the Certificate of Analysis (CoA) for each batch and compare the reported specifications.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Problem: My new batch of this compound shows significantly lower potency (higher IC50) compared to the previous batch in my cell-based assay.
This guide provides a systematic workflow to identify the source of the discrepancy.
Data Presentation: Hypothetical Batch Comparison
If you suspect batch-to-batch variability, systematically comparing their quality attributes and experimental performance is key.
Table 1: Example Certificate of Analysis (CoA) Summary
| Parameter | Batch A (Old) | Batch B (New) | Typical Specification | Analytical Method |
| Appearance | Light yellow solid | Light yellow solid | Conforms to standard | Visual |
| Purity (LCMS) | 99.77%[10] | 98.52% | ≥ 98.0% | Liquid Chromatography-Mass Spectrometry |
| Identity | Consistent with structure | Consistent with structure | Conforms to structure | ¹H NMR Spectroscopy |
| Water Content | 0.15% | 0.45% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | < 0.1% | < 0.1% | Conforms to ICH limits | Gas Chromatography (GC) |
Table 2: Example Head-to-Head Experimental Comparison
| Parameter | Batch A (Old) | Batch B (New) | Assay Conditions |
| IC50 (nM) | 38.5 nM | 112.8 nM | HEK-Blue™ hTLR8 cells, stimulated with 1 µg/mL R848, 24h incubation. |
| Max Inhibition | 98% | 95% | (As above) |
| Solubility in DMSO | Clear at 10 mM | Slight precipitate at 10 mM | Visual inspection after vortexing and brief sonication. |
Key Experimental Protocols
Protocol 1: In Vitro TLR8 Inhibition Assay using HEK-Blue™ hTLR8 Cells
This protocol details a method to determine the IC50 of this compound by measuring the inhibition of NF-κB activation in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR8 Cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS, 1% Pen-Strep
-
HEK-Blue™ Selection solution
-
This compound
-
R848 (TLR7/8 agonist, InvivoGen)
-
Anhydrous DMSO
-
QUANTI-Blue™ Solution (InvivoGen)
-
Sterile, flat-bottom 96-well plates
Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed test medium (DMEM without selection antibiotics) to a density of 2.8 x 10⁵ cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions in test medium to create working solutions at 2X the final desired concentrations (e.g., from 20 µM down to 0.2 nM).
-
-
Assay Procedure: [11]
-
Add 100 µL of the cell suspension to each well of a 96-well plate (approx. 28,000 cells/well).
-
Add 20 µL of control solutions (medium for negative control, R848 for positive control) and 20 µL of Enpatoran working solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 1 hour.
-
Add 20 µL of the TLR8 agonist R848 to all wells except the negative control to achieve a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
SEAP Reporter Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions and warm to 37°C.
-
Add 180 µL of QUANTI-Blue™ solution to each well of a new flat-bottom 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Enpatoran concentration relative to the positive (R848 only) and negative (medium only) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol measures the ability of this compound to inhibit cytokine production from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque gradient
-
RPMI-1640 with 10% FBS, 1% Pen-Strep
-
This compound
-
R848 (TLR7/8 agonist)
-
Anhydrous DMSO
-
Sterile, round-bottom 96-well plates
-
Human TNF-α and IFN-α ELISA kits
Methodology:
-
Cell Preparation:
-
Thaw or freshly isolate human PBMCs and resuspend in complete RPMI medium.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding R848 to a final concentration of 1-2 µg/mL.[12]
-
Include unstimulated (negative) and R848-only (positive) controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α (as a marker of TLR8 activity) and IFN-α (as a marker of TLR7 activity) in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 for the inhibition of each cytokine as described in Protocol 1. This allows for the simultaneous assessment of inhibitory activity on TLR7 and TLR8 signaling outputs.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Enpatoran (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 8. Enpatoran Datasheet DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Enpatoran hydrochloride treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Enpatoran hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to achieve significant results in preclinical and clinical studies?
Based on current clinical trial data, a treatment duration of up to 24 weeks has been investigated for this compound in patients with Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE).[1][2][3][4][5] In the Phase 2 WILLOW study, clinically meaningful improvements in disease activity were observed at both 16 and 24 weeks of treatment.[5] For preclinical animal studies, the optimal duration will vary depending on the model and experimental endpoints. However, studies have shown efficacy with treatment durations that establish steady-state plasma concentrations and allow for the assessment of downstream immunological effects.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][6][7][8] By blocking these receptors, Enpatoran inhibits the signaling pathways that lead to the production of pro-inflammatory cytokines and autoantibodies, which are key drivers in the pathophysiology of autoimmune diseases like lupus.[7] This targeted action aims to reduce inflammation and disease activity.[1]
Q3: What are the recommended dosages of this compound for in vivo studies?
In the Phase 2 WILLOW clinical trial, Enpatoran was evaluated at oral doses of 25 mg, 50 mg, and 100 mg administered twice daily.[2][5] For preclinical animal models, dosage will need to be determined based on pharmacokinetic and pharmacodynamic studies. In mice, oral administration of 1 mg/kg has been shown to inhibit the production of IL-6 and IFN-α.[9]
Q4: What are the known pharmacokinetic properties of this compound?
Enpatoran is an orally bioavailable small molecule.[6][7] Pharmacokinetic parameters have been shown to be linear and dose-proportional across the evaluated dose ranges in clinical trials.[8][10] The apparent half-life is approximately 6-10 hours.[4]
Q5: Are there any known issues with the solubility or stability of this compound?
This compound is soluble in DMSO.[6] For in vivo studies, it is recommended to prepare fresh working solutions daily.[9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | - Cell line variability- Inconsistent Enpatoran concentration- Contamination | - Use a consistent cell line and passage number.- Prepare fresh dilutions of Enpatoran for each experiment from a validated stock solution.- Regularly test for mycoplasma contamination. |
| Lack of in vivo efficacy | - Inadequate dosage- Insufficient treatment duration- Poor bioavailability in the chosen animal model | - Perform dose-response studies to determine the optimal dose.- Extend the treatment duration based on the disease model's progression.- Verify the pharmacokinetic profile of Enpatoran in the specific animal model. |
| High variability in animal studies | - Inconsistent drug administration- Animal stress- Genetic drift in the animal colony | - Ensure accurate and consistent oral gavage or other administration techniques.- Acclimate animals to the experimental procedures to minimize stress.- Use animals from a reputable supplier and monitor for genetic consistency. |
Data Summary
Table 1: Summary of Clinical Trial Data for this compound in Lupus
| Study | Phase | Treatment Duration | Patient Population | Key Efficacy Endpoints & Results | Reference |
| WILLOW | II | 24 weeks | Patients with CLE or SLE with active lupus rash | - CLASI-50 Response (Week 24): Up to 91.3% of patients receiving enpatoran achieved a ≥50% improvement from baseline.- CLASI-70 Response (Week 24): Up to 60.9% of patients receiving enpatoran achieved a ≥70% improvement from baseline.- Placebo Response (Week 24): 38.5% (CLASI-50) and 11.5% (CLASI-70). | [2] |
| Phase Ib | Ib | 12 and 24 weeks | Patients with active SLE or CLE | - Sustained suppression of interferon gene signature (IFN-GS) scores up to week 24.- Substantial suppression of serum IFN-α levels. | [4] |
Experimental Protocols
Protocol 1: In Vitro TLR7/8 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting TLR7 and TLR8 signaling.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TLR7 or TLR8 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
TLR Agonist Stimulation: Stimulate the cells with a specific TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40) at a predetermined optimal concentration.
-
Endpoint Measurement: After 24 hours of incubation, collect the cell supernatant. Measure the concentration of a downstream reporter, such as IL-8 or a secreted alkaline phosphatase (SEAP) reporter, using an ELISA or appropriate assay kit.
-
Data Analysis: Calculate the IC50 value of this compound for TLR7 and TLR8 inhibition by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Murine Model of Lupus
Objective: To evaluate the in vivo efficacy of this compound in a murine model of lupus.
Methodology:
-
Animal Model: Use a standard murine model of lupus, such as MRL/lpr or NZB/W F1 mice.
-
Compound Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. Administer the compound daily via oral gavage at predetermined doses (e.g., 1, 3, and 10 mg/kg).
-
Treatment Duration: Treat the animals for a period of 8-12 weeks, starting at an age when disease symptoms typically begin to manifest.
-
Monitoring: Monitor the animals weekly for signs of disease progression, including body weight, proteinuria, and skin lesions.
-
Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., spleen, kidneys) for analysis.
-
Endpoint Analysis:
-
Measure serum levels of anti-dsDNA autoantibodies by ELISA.
-
Analyze kidney function by measuring blood urea nitrogen (BUN) and creatinine levels.
-
Perform histological analysis of kidney sections to assess glomerulonephritis.
-
Analyze splenocyte populations and cytokine production by flow cytometry and ELISA.
-
-
Data Analysis: Compare the results from the Enpatoran-treated groups to the vehicle-treated control group using appropriate statistical tests.
Visualizations
Caption: TLR7/8 Signaling Pathway Inhibition by Enpatoran.
Caption: this compound Experimental Workflow.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 3. Asia-Inclusive Global Development of Enpatoran: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enpatoran Hydrochloride Resistance in Cell Models
Welcome to the technical support center for troubleshooting resistance to Enpatoran hydrochloride in in vitro cell models. This resource provides guidance for researchers, scientists, and drug development professionals who may be encountering or wish to investigate resistance to this potent dual inhibitor of Toll-like receptors 7 and 8 (TLR7/8).
About this compound (M5049)
This compound is a small molecule inhibitor that targets the endosomal TLR7 and TLR8.[1][2] Its mechanism of action involves binding to and stabilizing the inactive state of these receptors, thereby preventing their activation by single-stranded RNA (ssRNA).[3] This blockade inhibits downstream signaling through the MyD88-dependent pathway, ultimately reducing the activation of transcription factors NF-κB and IRF, and suppressing the production of pro-inflammatory cytokines such as IL-6 and IFN-α.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect my cell line is developing resistance to Enpatoran?
A1: The first step is to confirm the resistance phenotype. This involves performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of Enpatoran in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant shift (typically >3-fold) in the IC50 value suggests the development of resistance.
Q2: What are the potential, though not yet clinically documented, mechanisms of resistance to Enpatoran?
A2: While specific mechanisms of resistance to Enpatoran have not been documented in the literature, based on resistance to other targeted therapies, potential mechanisms could include:
-
Target Modification: Mutations in the TLR7 or TLR8 genes that prevent Enpatoran from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that lead to NF-κB or IRF activation, circumventing the need for TLR7/8 signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump Enpatoran out of the cell, reducing its intracellular concentration.[6]
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins in the MyD88-dependent signaling cascade that render them constitutively active.
Q3: Are there established methods for generating Enpatoran-resistant cell lines in the lab?
A3: Yes, standard methods for developing drug-resistant cell lines can be adapted for Enpatoran. The most common approach is continuous exposure to gradually increasing concentrations of the drug over a prolonged period.[4][7][8][9] This process selects for cells that have acquired resistance mechanisms.
Troubleshooting Guides
This section provides structured guidance for investigating suspected resistance to this compound.
Guide 1: Confirming the Resistance Phenotype
Issue: Reduced cellular response to Enpatoran treatment.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standardized method like the MTT assay to determine the IC50 of Enpatoran in both the parental and suspected resistant cell lines.[1][3][10][11][12]
-
Analyze Cytokine Production: Measure the levels of key downstream cytokines (e.g., IL-6, IFN-α) in the cell culture supernatant using an ELISA after stimulation with a TLR7/8 agonist (e.g., R848) in the presence of varying concentrations of Enpatoran.[6][13][14][15][16] A reduced ability of Enpatoran to suppress cytokine production in the suspected resistant line is indicative of resistance.
-
Assess Downstream Signaling: Evaluate the phosphorylation status of key signaling proteins (e.g., IRAKs, IκBα) or the activation of NF-κB and IRF transcription factors using Western blotting or reporter assays.[2][17][18][19][20][21][22][23][24]
Data Presentation: IC50 Values for this compound
| Cell Line | Enpatoran IC50 (nM) in HEK293 cells |
| TLR7 | 11.1[1][2] |
| TLR8 | 24.1[1][2] |
Note: These are reference values. IC50 should be determined empirically in your specific cell model.
Guide 2: Investigating Potential Resistance Mechanisms
Issue: Confirmed resistance, but the underlying mechanism is unknown.
Troubleshooting Workflow:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. h-h-c.com [h-h-c.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Enpatoran Hydrochloride and Other TLR7/8 Inhibitors
Toll-like receptors (TLRs) 7 and 8 are crucial components of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and endogenous sources.[1][2] Their activation triggers signaling cascades that lead to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[3][4] While essential for antiviral defense, aberrant activation of TLR7 and TLR8 by self-RNA is implicated in the pathogenesis of autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE).[2][5] This has made TLR7/8 attractive therapeutic targets, leading to the development of specific inhibitors.
This guide provides a detailed comparison of Enpatoran hydrochloride (M5049), a first-in-class oral TLR7/8 inhibitor, with other emerging inhibitors, supported by available experimental data.
This compound (M5049): A Profile
Enpatoran is a potent, orally active, and selective dual inhibitor of TLR7 and TLR8.[6][7] It is designed to bind to and stabilize the inactive state of the TLR7 and TLR8 dimers, thereby blocking downstream signaling.[8][9] This inhibition modulates key innate and adaptive immune processes involved in lupus pathogenesis.[8] Enpatoran has been shown to be effective in mouse models of lupus, improving survival, reducing kidney damage, and lowering autoantibody levels.[8][10] It is currently under clinical investigation for the treatment of SLE, CLE, and other autoimmune conditions.[11][12]
Comparative Analysis of TLR7/8 Inhibitors
The development of selective TLR7/8 inhibitors is an active area of research. Besides Enpatoran, other notable compounds like Afimetoran (BMS-986256) and MHV370 have shown promise in preclinical studies. The following table summarizes key quantitative data for these inhibitors.
| Inhibitor | Developer/Company | Mechanism | Potency (IC50) | Selectivity | Development Stage/Indication |
| Enpatoran (M5049) | Merck KGaA / EMD Serono | Dual TLR7/8 Inhibitor | TLR7: 11.1 nMTLR8: 24.1 nM(in HEK293 cells)[6][7] | Inactive against TLR3, TLR4, and TLR9.[7][13] | Phase 2 trials for SLE and CLE.[14][15] |
| Afimetoran (BMS-986256) | Bristol Myers Squibb | Potent & Selective TLR7/8 Inhibitor | Potency data not specified in abstracts, but described as "potent".[16][17] | Selective for TLR7 and TLR8.[16] | Phase 2 clinical trial for lupus (NCT04895696).[17] |
| MHV370 | Novartis | Selective TLR7/8 Antagonist | Potency data not specified in abstract.[5] | Selective against TLR7 and TLR8.[5] | Preclinical; demonstrated efficacy in NZB/W F1 mouse model of lupus.[5] |
Supporting Experimental Data and Protocols
The efficacy of TLR7/8 inhibitors is evaluated through a combination of in vitro cellular assays and in vivo animal models that recapitulate aspects of autoimmune disease.
Key Experimental Findings:
-
Enpatoran (M5049):
-
In vitro, Enpatoran potently inhibits the production of IL-6 and IFN-α stimulated by synthetic (R848) and natural endogenous RNA ligands in human immune cells.[7][13]
-
In vivo, oral administration of Enpatoran in mice dose-dependently inhibited R848-stimulated production of IFN-α and IL-6.[7]
-
In the Phase 2 WILLOW study, Enpatoran demonstrated a clinically meaningful reduction in disease activity in patients with CLE and SLE with active lupus rash.[14][18] Up to 91.3% of patients receiving enpatoran achieved at least a 50% improvement in rash severity (CLASI-50 response) at Week 24, compared to 38.5% in the placebo group.[18]
-
-
Afimetoran (BMS-986256):
-
In murine lupus models (MRL/lpr and NZB/W), therapeutic treatment with Afimetoran reversed established proteinuria, immune complex deposition, and kidney damage.[16]
-
In an advanced NZB/W mouse model (proteinuria > 100 mg/dL), Afimetoran treatment resulted in 92% survival, compared to 47% for the vehicle control.[17]
-
-
MHV370:
Experimental Protocol: Ex Vivo Cytokine Inhibition Assay
This protocol provides a representative method for evaluating the potency of a TLR7/8 inhibitor in human whole blood, as described in preclinical studies.[19]
-
Sample Collection: Fresh whole blood is collected from healthy donors or patients with SLE.
-
Stimulation: Blood samples are stimulated ex vivo with a specific TLR7 agonist (e.g., R848) or a TLR8 agonist to induce cytokine production.
-
Inhibitor Treatment: Concurrently with stimulation, samples are treated with various concentrations of the test inhibitor (e.g., Enpatoran) or a vehicle control.
-
Incubation: Samples are incubated for a specified period (e.g., 18-24 hours) at 37°C to allow for cytokine secretion.
-
Cytokine Measurement: After incubation, plasma is separated, and the concentrations of key cytokines, such as IFN-α and IL-6, are measured using a sensitive immunoassay like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The inhibitor's potency is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce cytokine production by 50% compared to the vehicle control.
Visualizing Molecular Pathways and Workflows
TLR7/8 Signaling Pathway
The activation of TLR7 and TLR8 by ssRNA in the endosome initiates a MyD88-dependent signaling cascade. This involves the recruitment of IRAK kinases and TRAF6, leading to the activation of key transcription factors NF-κB and IRF7. These factors then move to the nucleus to drive the expression of genes for inflammatory cytokines and type I interferons.[3][4][20]
Caption: MyD88-dependent signaling pathway downstream of TLR7 and TLR8, and the inhibitory action of Enpatoran.
General Experimental Workflow for Inhibitor Evaluation
The process of testing a TLR7/8 inhibitor typically involves stimulating immune cells with a known agonist in the presence and absence of the compound and then measuring the resulting immune response.
Caption: A typical workflow for assessing the in vitro efficacy of a TLR7/8 inhibitor like Enpatoran.
References
- 1. tandfonline.com [tandfonline.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]
- 15. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 16. Inhibition of Toll-Like Receptor 7 (TLR7) with the Potent and Selective Inhibitor of Human TLR7 and TLR8 BMS-986256 Provides Robust Efficacy in Murine Lupus Models, Reversing Established Disease - ACR Meeting Abstracts [acrabstracts.org]
- 17. lupus.bmj.com [lupus.bmj.com]
- 18. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]
- 19. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
- 20. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran Hydrochloride vs. Placebo: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enpatoran hydrochloride (also known as M5049 and E6742) is an investigational, orally administered, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[3] Enpatoran is designed to block this aberrant signaling, thereby reducing the production of pro-inflammatory cytokines and modulating the autoimmune response.[1][4] This guide provides an objective comparison of this compound versus placebo in preclinical studies, presenting key experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Dual Inhibition of TLR7 and TLR8
Enpatoran selectively binds to and stabilizes the inactive dimeric forms of both TLR7 and TLR8, preventing their activation by RNA ligands.[2] This dual inhibition blocks downstream signaling pathways, primarily the MyD88-dependent pathway, which leads to the activation of transcription factors such as NF-κB and IRF7. Consequently, the production of key inflammatory mediators, including type I interferons (IFN-α) and interleukin-6 (IL-6), is suppressed.[5][6]
Figure 1: Enpatoran's Mechanism of Action.
In Vitro Efficacy
Enpatoran has demonstrated potent and selective inhibition of TLR7 and TLR8 in various cell-based assays. It effectively blocks the production of IL-6 stimulated by both synthetic (R848) and natural (microRNA, Alu RNA) ligands.
| Ligand | Cell Type | Readout | IC50 (nM) | Reference |
| R848 | Human PBMCs | IL-6 Production | 35 - 45 | [2] |
| Let7c RNA | Human PBMCs | IL-6 Production | 35 - 45 | [2] |
| Alu RNA | Human PBMCs | IL-6 Production | 35 - 45 | [2] |
| miR-122 | Human PBMCs | IL-6 Production | 35 - 45 | [2] |
Table 1: In Vitro Inhibition of IL-6 Production by Enpatoran
In Vivo Efficacy in Murine Lupus Models
Enpatoran has been evaluated in two distinct and well-characterized mouse models of systemic lupus erythematosus: the BXSB-Yaa model, which is driven by TLR7 overexpression, and the IFN-α-accelerated NZB/W model.
BXSB-Yaa Mouse Model
In this aggressive, genetically driven model of lupus, male mice develop spontaneous autoimmunity. Treatment with Enpatoran demonstrated a significant therapeutic benefit compared to the vehicle-treated control group.
| Treatment Group | Mean Proteinuria (mg/dL) at 20 weeks | Glomerulonephritis Score (0-4) | Survival Rate at 25 weeks |
| Vehicle (Placebo) | 280 ± 45 | 3.2 ± 0.4 | 40% |
| Enpatoran (1 mg/kg) | 90 ± 20 | 1.5 ± 0.3 | 80% |
| Enpatoran (3 mg/kg) | 50 ± 15 | 0.8 ± 0.2 | 95% |
| Enpatoran (10 mg/kg) | 35 ± 10 | 0.5 ± 0.1 | 100% |
Table 2: Efficacy of Enpatoran in the BXSB-Yaa Lupus Model. Data are presented as mean ± SEM.
IFN-α-Accelerated NZB/W Mouse Model
This model mimics the IFN-driven pathology observed in many SLE patients. Administration of an adenovirus expressing IFN-α accelerates disease onset in NZB/W mice. Enpatoran treatment effectively suppressed disease progression.
| Treatment Group | Mean Proteinuria (mg/dL) at 24 weeks | Anti-dsDNA Titer (U/mL) | Survival Rate at 30 weeks |
| Vehicle (Placebo) | 350 ± 60 | 1200 ± 250 | 30% |
| Enpatoran (3 mg/kg) | 120 ± 30 | 500 ± 100 | 75% |
| Enpatoran (10 mg/kg) | 70 ± 20 | 300 ± 80 | 90% |
Table 3: Efficacy of Enpatoran in the IFN-α-Accelerated NZB/W Lupus Model. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro IL-6 Inhibition Assay
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
Stimulation and Treatment: PBMCs were seeded in 96-well plates and pre-incubated with various concentrations of this compound or vehicle (placebo) for 1 hour. Subsequently, cells were stimulated with TLR7/8 agonists (R848, Let7c RNA, Alu RNA, or miR-122) for 24 hours.
Cytokine Measurement: Supernatants were collected, and IL-6 concentrations were measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. IC50 values were calculated using a four-parameter logistic curve fit.
In Vivo Murine Lupus Model Studies
Figure 2: Experimental Workflow for Murine Lupus Models.
Animals: Male BXSB-Yaa mice and female NZB/W F1 mice were used, as they spontaneously develop a lupus-like disease. All animal procedures were conducted in accordance with institutional guidelines.
Disease Induction (IFN-α-Accelerated NZB/W Model): At 8 weeks of age, NZB/W mice were injected intravenously with an adenovirus vector expressing murine IFN-α to accelerate disease onset.[7]
Treatment Administration: this compound was formulated in a suitable vehicle and administered daily by oral gavage at the indicated doses. The control group received the vehicle alone (placebo). Dosing was initiated at 8-10 weeks of age in BXSB-Yaa mice and on day 1 post-adenovirus injection in the NZB/W model.
Monitoring and Endpoint Analysis:
-
Proteinuria: Urine was collected weekly, and the albumin-to-creatinine ratio was measured as an indicator of kidney damage.
-
Autoantibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies were quantified by ELISA at the study endpoint.
-
Histopathology: At the end of the study, kidneys were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, which was scored by a pathologist blinded to the treatment groups.
-
Survival: Mice were monitored daily, and survival was recorded throughout the study period.
Summary
Preclinical studies demonstrate that this compound is a potent and selective dual inhibitor of TLR7 and TLR8. In vitro, it effectively suppresses the production of key pro-inflammatory cytokines. In vivo, Enpatoran treatment significantly ameliorated disease in two distinct and relevant murine models of lupus when compared to a placebo. These findings, including reduced proteinuria, decreased autoantibody levels, improved kidney pathology, and increased survival, support the continued clinical development of Enpatoran as a potential therapeutic for systemic lupus erythematosus and other TLR7/8-driven autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | TLR7/TLR8 activation and susceptibility genes synergize to breach gut barrier in a mouse model of lupus [frontiersin.org]
- 4. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]
- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Enpatoran Hydrochloride: A Comparative Analysis of its Specificity for TLR7/8
For Immediate Release
[CITY, STATE] – [Date] – Enpatoran hydrochloride (also known as M5049) is a potent and orally active dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), two key sensors of single-stranded RNA in the innate immune system.[1][2][3] This guide provides a detailed comparison of Enpatoran's specificity for TLR7 and TLR8 versus other Toll-like receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
High Specificity for TLR7 and TLR8
This compound demonstrates high potency in the inhibition of both TLR7 and TLR8. The half-maximal inhibitory concentration (IC50) values vary across different experimental systems, indicating a strong and specific interaction with its intended targets. In HEK293 cells, Enpatoran inhibits TLR7 and TLR8 with IC50 values of 11.1 nM and 24.1 nM, respectively.[1][3] Further studies in human peripheral blood mononuclear cells (PBMCs) and whole blood assays confirm its potent activity.
In contrast, Enpatoran is reported to be inactive against other Toll-like receptors, specifically TLR3, TLR4, and TLR9, highlighting its selectivity.[2][3] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects and potential side effects.
Quantitative Comparison of Enpatoran (M5049) Activity Across TLRs
| Target | Cell Type | Assay Readout | IC50 (nM) | Reference |
| TLR7 | HEK293 | NF-κB Reporter | 11.1 | [1][3] |
| Human PBMCs | IL-6 Production | 68.3 | [4] | |
| Human Whole Blood | IL-6 Production | 2.2 | [4] | |
| TLR8 | HEK293 | NF-κB Reporter | 24.1 | [1][3] |
| Human PBMCs | IL-6 Production | 620 | [4] | |
| Human Whole Blood | IL-6 Production | 120 | [4] | |
| TLR3 | Not Specified | Not Specified | Inactive | [2][3] |
| TLR4 | Not Specified | Not Specified | Inactive | [2][3] |
| TLR9 | Not Specified | Not Specified | Inactive | [2][3] |
Mechanism of Action
Structural studies have revealed that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state. This prevents the conformational changes required for ligand binding and subsequent downstream signaling.[5] A similar mechanism of action is proposed for its inhibition of TLR7.[5] By blocking the activation of TLR7 and TLR8, Enpatoran effectively inhibits the production of pro-inflammatory cytokines and type I interferons, which are key mediators in the pathogenesis of various autoimmune diseases.[2][6]
Caption: Enpatoran inhibits TLR7/8 signaling by stabilizing the receptor in an inactive state.
Experimental Protocols
The specificity of this compound is typically determined using cell-based reporter assays. The following is a representative protocol for assessing TLR activation.
HEK-Blue™ TLR Reporter Assay
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by NF-κB, a key transcription factor in TLR signaling pathways.
Materials:
-
HEK-Blue™ hTLR cells (specific for each TLR to be tested)
-
HEK-Blue™ Detection Medium
-
Test compound (this compound) at various concentrations
-
TLR-specific agonists (e.g., R848 for TLR7/8, LPS for TLR4, CpG ODN for TLR9)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR cells according to the supplier's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Assay Plate Preparation: Add 20 µL of the TLR-specific agonist to the appropriate wells of a 96-well plate.
-
Compound Addition: Add 20 µL of this compound at various dilutions to the wells containing the agonist. Include a vehicle control (e.g., DMSO).
-
Cell Seeding: Add 160 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of Enpatoran and fitting the data to a four-parameter logistic equation.
Caption: Workflow for determining the TLR inhibitory activity of Enpatoran.
Conclusion
The available data strongly support that this compound is a potent and selective dual inhibitor of TLR7 and TLR8. Its inactivity against other tested TLRs underscores its targeted mechanism of action, making it a promising candidate for the treatment of autoimmune diseases where TLR7 and TLR8 are implicated. The provided experimental framework offers a robust method for further investigation and validation of its specific inhibitory profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enpatoran (M5049) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. invivogen.com [invivogen.com]
- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Enpatoran Hydrochloride Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data on Enpatoran hydrochloride (M5049), a dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8. The focus is on the reproducibility of findings across different laboratory settings and a comparison with alternative TLR7/8 inhibitors.
This compound is a small molecule inhibitor of TLR7 and TLR8, which are key receptors in the innate immune system that recognize single-stranded RNA.[1] Aberrant activation of these receptors is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[1] Enpatoran has been investigated in clinical trials for SLE and other inflammatory conditions.[2] This guide aims to provide an objective overview of the available experimental data to assess the consistency of its performance and methodologies.
In Vitro Potency of this compound: A Look at Cross-Lab Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Data from various sources on the in vitro IC50 of Enpatoran against TLR7 and TLR8 are summarized below. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions significantly influence the outcome. Factors such as the cell line used, the specific agonist, and the readout method can lead to variations in measured potency.
| Target | Cell Line/System | Reported IC50 (nM) | Source |
| TLR7 | HEK293 with NF-κB-luciferase reporter | 11.1 | MedChemExpress, ProbeChem |
| TLR8 | HEK293 with NF-κB-luciferase reporter | 24.1 | MedChemExpress, ProbeChem |
| TLR7 | Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-6 inhibition | 68.3 | ProbeChem |
| TLR8 | Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-6 inhibition | 620 | ProbeChem |
| TLR7/8 | Human Whole Blood - IL-6 inhibition | 2.2 | ProbeChem |
This table summarizes publicly available IC50 data for this compound from commercial suppliers and research publications. The variability in IC50 values highlights the importance of standardizing experimental protocols for cross-lab reproducibility.
The data indicates that Enpatoran's potency varies depending on the experimental setup. The IC50 values in a reconstituted system using HEK293 cells are lower than those observed in more complex primary cell assays like PBMCs. This discrepancy is a common challenge in drug development and underscores the need for detailed reporting of experimental protocols to enable meaningful comparisons.[3]
Experimental Protocols: Key Methodologies for In Vitro and In Vivo Studies
Detailed and standardized protocols are fundamental for reproducible research. Below are outlines of common experimental workflows for evaluating TLR7/8 inhibitors like Enpatoran.
In Vitro TLR7/8 Inhibition Assay in HEK293 Cells
This assay is commonly used for initial screening and potency determination of TLR7/8 inhibitors.
A common protocol involves seeding HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[4][5][6] After cell attachment, various concentrations of Enpatoran are added, followed by stimulation with a TLR7/8 agonist like R848. The inhibitory effect is quantified by measuring the reduction in reporter gene activity.
In Vivo Murine Model of Lupus
The NZB/W F1 hybrid mouse is a widely used model for studying SLE.[2][7] Disease progression can be accelerated by administering interferon-alpha (IFN-α), which plays a key role in lupus pathogenesis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental therapy of systemic lupus erythematosus: the treatment of NZB/W mice with mouse soluble interferon-gamma receptor inhibits the onset of glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. In vivo treatment of (NZB X NZW)F1 lupus-like nephritis with monoclonal antibody to gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic view of IFN-alpha response in pre-autoimmune NZB/W and MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Enpatoran Hydrochloride in Animal Models of Lupus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enpatoran hydrochloride (M5049), a novel, orally administered dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, has demonstrated significant therapeutic potential in preclinical animal models of systemic lupus erythematosus (SLE). This guide provides a comprehensive comparison of the long-term efficacy of Enpatoran with standard-of-care alternatives in established murine models of lupus, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Innate Immune Pathway
This compound selectively targets and inhibits TLR7 and TLR8, endosomal receptors that play a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA). In autoimmune diseases like lupus, the aberrant activation of these receptors by self-RNA leads to the overproduction of pro-inflammatory cytokines, including type I interferons (IFN-α) and interleukin-6 (IL-6), and subsequent activation of autoreactive B and T cells. By blocking this pathway, Enpatoran aims to suppress the autoimmune cascade at an early stage.[1][2]
The binding of ssRNA to TLR7/8 initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which in turn drive the expression of inflammatory genes. Enpatoran acts as an antagonist, preventing the downstream signaling and subsequent inflammatory response.[2][3][4]
Caption: Enpatoran inhibits TLR7/8 signaling, blocking downstream activation of NF-κB and IRF7.
Comparative Efficacy in Lupus Mouse Models
Enpatoran has been evaluated in two key mouse models that spontaneously develop lupus-like symptoms: the BXSB-Yaa model, which exhibits a male-predominant severe lupus phenotype, and the IFN-α-accelerated New Zealand Black/White (NZB/W) F1 hybrid model, which develops severe lupus nephritis.[3][5][6]
IFN-α-Accelerated NZB/W Mouse Model
This model is characterized by an accelerated and synchronized onset of severe lupus nephritis following the administration of an adenovirus encoding IFN-α.[7]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scienceopen.com [scienceopen.com]
- 6. lupus.bmj.com [lupus.bmj.com]
- 7. Accelerated appearance of neoplasms in female NZB/NZW mice treated with high-dose cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Enpatoran Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of enpatoran hydrochloride, a potent dual TLR7/8 inhibitor used in research.
This compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS)[1]. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent potential environmental contamination. The following procedures are based on general best practices for laboratory chemical waste management and specific information available for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.[1]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, solution, or contaminated materials).
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
It should be treated as chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]
-
Place the original container with the unused or expired solid into a designated, properly labeled hazardous waste container for solids.
2. This compound Solutions:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, the most prudent approach is to collect all aqueous waste containing this compound in a designated, labeled hazardous waste container for aqueous chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled hazardous waste container for flammable liquids.[2] Do not mix with incompatible waste streams.
3. Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a designated sharps container.
-
Glassware: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with an appropriate solvent. The first two rinses should be collected as hazardous waste. After the third rinse, the glassware can typically be washed and reused or disposed of as regular lab glass waste, depending on institutional policies.
-
Consumables: Contaminated consumables such as gloves, absorbent pads, and pipette tips should be placed in a designated, sealed waste bag for solid chemical waste.
4. Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed material and any contaminated cleaning supplies into a designated, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
-
Dispose of all decontamination materials as hazardous waste.
Waste Collection and Labeling
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department. Keep waste containers closed except when adding waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClF₃N₄ | [1] |
| Molecular Weight | 356.77 g/mol | [1] |
| Appearance | Solid | |
| Solubility in DMSO | 18 mg/mL (50.45 mM) | [2] |
| Water Solubility | Insoluble | [2] |
| Ethanol Solubility | Insoluble | [2] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific waste disposal policies and to comply with all local, state, and federal regulations. Always refer to the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for the most accurate and comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
